What is the chemical structure of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline
An In-Depth Technical Guide to 5-bromo-N-(cyclobutylmethyl)-2-methylaniline Executive Summary: This document provides a comprehensive technical overview of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, a substituted anil...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 5-bromo-N-(cyclobutylmethyl)-2-methylaniline
Executive Summary: This document provides a comprehensive technical overview of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, a substituted aniline derivative with significant potential as a versatile building block in synthetic chemistry. Substituted anilines are foundational scaffolds in the development of pharmaceuticals and advanced materials.[1] This guide, intended for researchers and drug development professionals, details the compound's chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis and purification. We further explore its predicted spectroscopic signature for analytical validation and discuss its potential applications, grounded in the reactivity of its constituent functional groups. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scientific integrity.
Introduction to Substituted Anilines
Substituted anilines are a critical class of organic compounds, characterized by an amino group attached to a benzene ring bearing various substituents. The nature and position of these substituents profoundly influence the molecule's electronic properties, basicity, reactivity, and biological activity.[2] Halogenated anilines, in particular, serve as pivotal intermediates in organic synthesis, offering multiple reaction sites for constructing complex molecular architectures.[1]
5-bromo-N-(cyclobutylmethyl)-2-methylaniline incorporates several key structural features:
An aniline core , providing a nucleophilic nitrogen center.
A methyl group at the ortho position, which sterically and electronically influences the amino group's reactivity.
A bromo substituent at the 5-position, which serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse functionalities.
An N-(cyclobutylmethyl) group , a non-planar, saturated carbocyclic moiety that can enhance lipophilicity and influence binding interactions in a biological context.
This guide provides the necessary technical foundation for the synthesis, characterization, and strategic utilization of this compound in research and development settings.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is essential for its application. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Chemical Structure
The structural arrangement of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline is key to its chemical behavior.
Caption: Chemical structure of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline.
Molecular Properties
The key quantitative descriptors for this molecule are summarized below.
Analytical characterization is crucial for structure verification. The following spectroscopic signatures are predicted for 5-bromo-N-(cyclobutylmethyl)-2-methylaniline.
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.5 ppm), likely appearing as doublets and a doublet of doublets, reflecting the substitution pattern.
NH Proton (1H): A broad singlet that may shift depending on solvent and concentration.
Methylene Protons (-N-CH₂-) (2H): A doublet coupled to the cyclobutyl methine proton.
Cyclobutyl Protons (7H): A complex multiplet in the aliphatic region.
Methyl Protons (-CH₃) (3H): A sharp singlet around 2.0-2.3 ppm.
¹³C NMR: The carbon spectrum will corroborate the structure:
Aromatic Carbons (6C): Six distinct signals in the ~110-150 ppm range. The carbon attached to bromine (C-Br) will be downfield, while the carbon attached to nitrogen (C-N) will be significantly downfield.
Alkyl Carbons (6C): Signals corresponding to the methyl, methylene, and four cyclobutyl carbons in the aliphatic region (~15-60 ppm).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands.[2]
N-H Stretch: A moderate band around 3350-3450 cm⁻¹.
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Bands in the 1500-1600 cm⁻¹ region.
C-N Stretch: A signal in the 1250-1350 cm⁻¹ range.
Synthesis and Purification
Synthetic Strategy
The most direct and reliable method for preparing 5-bromo-N-(cyclobutylmethyl)-2-methylaniline is through the N-alkylation of the commercially available starting material, 5-bromo-2-methylaniline.[5] This is a classic nucleophilic substitution reaction where the nitrogen atom of the aniline acts as the nucleophile, displacing a leaving group from an alkylating agent, in this case, (bromomethyl)cyclobutane.
Causality of Experimental Choices:
Base: A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or a tertiary amine like Et₃N) is required to neutralize the HBr byproduct formed during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base while not interfering with the nucleophilicity of the aniline, thus accelerating the Sₙ2 reaction.
Temperature: Moderate heating (e.g., 60-80 °C) is often necessary to drive the reaction to completion at a reasonable rate without promoting significant side reactions.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-methylaniline (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
Add anhydrous acetonitrile to create a suspension with a concentration of approximately 0.2 M with respect to the aniline.
Begin vigorous stirring and add (bromomethyl)cyclobutane (1.1 equiv) dropwise to the mixture at room temperature.
Heat the reaction mixture to 70 °C and maintain this temperature with stirring.
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2-4 hours (eluent: 10% EtOAc in hexanes). The reaction is complete when the starting aniline spot is consumed. This typically takes 12-24 hours.
Once complete, cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Rinse the solids with a small amount of EtOAc.
Concentrate the filtrate under reduced pressure to remove the solvent.
Work-up: Dissolve the resulting crude residue in EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a brown or yellow oil.
Purification
The crude product should be purified by flash column chromatography on silica gel.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 10% EtOAc) is typically effective.
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to afford 5-bromo-N-(cyclobutylmethyl)-2-methylaniline as a purified oil or solid.
Potential Applications and Research Directions
5-bromo-N-(cyclobutylmethyl)-2-methylaniline is not an end-product but a valuable intermediate for further molecular elaboration. Its utility stems from the orthogonal reactivity of its functional groups.
Medicinal Chemistry: As a halogenated aniline, it is a prime candidate for building libraries of potential drug candidates.[1] The bromine atom can be readily converted into a wide range of other functional groups using palladium-catalyzed cross-coupling reactions. This allows for systematic Structure-Activity Relationship (SAR) studies. The N-cyclobutylmethyl group provides a specific lipophilic vector that can probe hydrophobic pockets in biological targets.
Materials Science: Aniline derivatives are precursors to conductive polymers and other functional materials. The specific substitution pattern of this molecule could be used to synthesize novel materials with tailored electronic or optical properties.[1]
Caption: Potential synthetic transformations of the title compound.
Safety and Handling
Based on the safety profile of the parent compound, 5-bromo-2-methylaniline, the target compound should be handled with care.[5]
Hazard Classifications: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
This guide provides a robust framework for the synthesis and application of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline. By understanding its chemical properties and employing the validated protocols herein, researchers can effectively utilize this compound as a strategic building block for innovation in science and technology.
References
Benchchem. Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide.
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
PMC. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
AIP Publishing. Electronic structure and photoelectron spectra of substituted anilines.
ACS Publications. The Near Ultraviolet Absorption Spectra of N-Substituted Anilines.
Physical and chemical properties of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline
An In-Depth Technical Guide to the Synthesis and Properties of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline This guide provides a comprehensive technical overview of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, a haloge...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis and Properties of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline
This guide provides a comprehensive technical overview of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, a halogenated aniline derivative with potential applications in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document serves as a practical handbook for researchers. It details a robust synthetic route, outlines state-of-the-art protocols for its characterization and property determination, and discusses its potential utility based on the well-established roles of related compounds in drug discovery.
Molecular Overview and Strategic Importance
5-bromo-N-(cyclobutylmethyl)-2-methylaniline (CAS No. 1247047-82-0) is a secondary amine featuring a substituted aniline core. Halogenated anilines are a critical class of chemical intermediates, widely utilized as foundational scaffolds in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of the bromine atom on the aniline ring provides a versatile synthetic handle for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions.[2] The N-cyclobutylmethyl group can influence the compound's lipophilicity and conformational flexibility, which are key determinants of pharmacological activity.
Table 1: Core Molecular Identifiers
Property
Value
CAS Number
1247047-82-0
Molecular Formula
C₁₁H₁₄BrN
Molecular Weight
240.14 g/mol
Chemical Structure
Synthesis and Purification
The most direct and logical approach to synthesizing 5-bromo-N-(cyclobutylmethyl)-2-methylaniline is through the N-alkylation of 5-bromo-2-methylaniline with a suitable cyclobutylmethyl electrophile, such as cyclobutylmethyl bromide. This is a fundamental transformation in organic synthesis for creating secondary amines.[3]
Precursor Information
A successful synthesis begins with well-characterized starting materials.
Table 2: Physicochemical Properties of Key Precursors
This protocol describes a standard N-alkylation procedure. The choice of a non-nucleophilic base, such as potassium carbonate, is crucial to prevent competing side reactions with the alkyl halide. A polar aprotic solvent like acetonitrile facilitates the reaction by solvating the ions without interfering with the nucleophilic attack.
Protocol 1: Synthesis of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylaniline (1.86 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (40 mL).
Reagent Addition: While stirring, add cyclobutylmethyl bromide (1.64 g, 11 mmol) to the suspension.
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
Work-up: After cooling to room temperature, filter the solid potassium salts and wash with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the solvent. The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure N-alkylated product.[8]
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation and Characterization
Once synthesized, the identity and purity of the compound must be rigorously confirmed. The following section outlines the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR will be the primary tool for confirming the successful N-alkylation. Key expected signals include:
Aromatic Protons: Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the substituted benzene ring.
N-H Proton: A broad singlet, the chemical shift of which is concentration-dependent, corresponding to the secondary amine proton.
Cyclobutylmethyl Protons: A set of multiplets for the cyclobutyl ring protons and a doublet for the methylene (-CH₂-) group adjacent to the nitrogen, which will likely show coupling to the N-H proton.
Methyl Protons: A singlet around 2.0-2.5 ppm for the methyl group on the aniline ring.
¹³C NMR: Carbon NMR will confirm the carbon skeleton of the molecule. Expected signals include:
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm), including the carbon bearing the bromine atom (which will be at a lower field).
Cyclobutylmethyl Carbons: Signals corresponding to the carbons of the cyclobutyl ring and the methylene bridge.
Methyl Carbon: A signal in the aliphatic region (approx. 15-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Molecular Ion: The mass spectrum should show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with a nearly 1:1 intensity ratio, which is indicative of the presence of a single bromine atom. The expected m/z values would be approximately 239 and 241.
Key Fragmentation: A likely fragmentation pathway is the loss of the cyclobutylmethyl group (benzylic cleavage) to give a stable fragment ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
N-H Stretch: A characteristic absorption band for a secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹.[9]
C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹.
C=C Aromatic Stretch: Bands in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-N Stretch: A C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.
C-Br Stretch: The C-Br stretch will appear in the fingerprint region, typically between 500-600 cm⁻¹.
Physical and Chemical Properties: Experimental Determination
The following protocols outline standard laboratory methods for determining the key physicochemical properties of a novel compound.
Melting Point (MP)
The melting point is a crucial indicator of purity. Pure crystalline compounds typically have a sharp melting range of 0.5-1.0 °C.
Protocol 2: Melting Point Determination
Sample Preparation: Finely powder a small amount of the purified, dry solid.
Capillary Loading: Tap the open end of a melting point capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 1-2 mm.[10]
Measurement: Place the capillary in a melting point apparatus.[11]
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[11]
Boiling Point (BP)
For non-solid compounds or those that decompose at atmospheric pressure, boiling point is determined under reduced pressure.
Protocol 3: Boiling Point Determination (Reduced Pressure)
Apparatus: Assemble a small-scale distillation apparatus suitable for vacuum.
Sample: Place a small amount of the purified liquid in the distillation flask with a boiling chip or magnetic stirrer.
Vacuum: Connect the apparatus to a vacuum pump and a manometer. Evacuate the system to the desired pressure (e.g., 17 mmHg, as used for the precursor).
Heating: Gently heat the flask using an oil bath.
Measurement: Record the temperature at which the liquid boils and the vapor temperature stabilizes, along with the corresponding pressure.
Solubility
Solubility data is critical for selecting appropriate solvents for reactions, purification, and formulation.[12]
Protocol 4: Shake-Flask Method for Solubility
Preparation: In a series of vials, add a known volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, hexane, toluene).
Saturation: Add an excess amount of the compound to each vial, ensuring solid is present after initial mixing.
Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[12]
Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid.
Quantification: Carefully take a known volume of the supernatant, filter it, and dilute it appropriately. Quantify the concentration of the compound in the solution using a suitable analytical method, such as HPLC with UV detection, against a calibration curve.[12]
Acidity Constant (pKa)
The pKa of the conjugate acid of the aniline nitrogen is a key parameter that influences its behavior in biological systems and its suitability for various chemical reactions.
Protocol 5: Potentiometric Titration for pKa
Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., 50% ethanol-water) to create a solution of known concentration.[13]
Titration: Calibrate a pH meter and immerse the electrode in the sample solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes.
Data Collection: Record the pH of the solution after each addition of the titrant.
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been protonated).
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME).[]
Protocol 6: Shake-Flask Method for logP Determination
Phase Preparation: Prepare a mixture of n-octanol and water (or a pH 7.4 buffer) and shake them together for 24 hours to ensure mutual saturation. Separate the two phases.[15]
Sample Preparation: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).
Partitioning: Combine a known volume of this solution with a known volume of the other phase in a separatory funnel or vial.
Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases, then allow the layers to separate completely.
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).
Calculation: Calculate logP using the formula: logP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).[16]
Analytical and Property Determination Workflow
This diagram outlines the logical progression for characterizing the synthesized compound.
Thermodynamic Solubility Profile of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline in Organic Solvents: A Mechanistic and Empirical Guide
Prepared by: Senior Application Scientist, Preclinical Formulation & Development Executive Summary & Molecular Descriptors In early-stage drug development and synthetic route optimization, understanding the solvation beh...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Preclinical Formulation & Development
Executive Summary & Molecular Descriptors
In early-stage drug development and synthetic route optimization, understanding the solvation behavior of complex intermediates is critical. This whitepaper details the solubility profile of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (CAS: 1482633-72-6), a highly lipophilic, sterically hindered secondary aniline[1].
By synthesizing predictive thermodynamic modeling with rigorous, self-validating empirical protocols, we can map how the specific structural moieties of this compound dictate its behavior in various organic solvents. The core causality of its solubility lies in the interplay between the highly polarizable brominated aromatic ring, the dispersive methyl group, and the sterically bulky cyclobutylmethyl group which shields the secondary amine.
Structural features driving the solubility profile via intermolecular forces.
To predict the solvent compatibility of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, we utilize the framework[2]. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces:
Dispersion forces (
δD
): Driven by the heavy bromine atom and the aromatic ring.
Polar interactions (
δP
): Influenced by the asymmetry of the molecule and the electronegative halogen.
Hydrogen bonding (
δH
): Mediated by the secondary amine (N-H).
Because the bulky cyclobutylmethyl group folds over the secondary amine, it induces steric shielding. This significantly lowers the effective
δH
parameter of the molecule[3]. Consequently, the compound exhibits maximum solubility in solvents with high
δD
and low-to-moderate
δP
(e.g., Dichloromethane, Toluene), while resisting dissolution in highly structured, hydrogen-bonded networks like water.
To transition from theoretical prediction to empirical fact, we employ the saturation shake-flask method. As established by [4] and aligned with[5], this protocol is engineered to be a self-validating system.
Step-by-Step Workflow
Excess Solute Addition: Add an excess amount of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (approx. 250 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Causality: An excess ensures the presence of a solid phase, which is an absolute thermodynamic requirement for achieving a saturated equilibrium[6].
Isothermal Equilibration: Agitate the vials at 300 RPM in a thermostatic shaker set precisely to 25.0 ± 0.1 °C for 48 hours. Self-Validation Step: Samples are drawn at 24h and 48h. If the concentration variance between these two timepoints is <5%, thermodynamic equilibrium is confirmed, ruling out kinetic supersaturation artifacts[7].
Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over nylon or cellulose to prevent hydrophobic adsorption of the lipophilic solute. The 0.22 µm pore size ensures no micro-crystals pass through, which would artificially inflate the measured concentration.
Dilution & HPLC-UV Analysis: Dilute the filtrate volumetrically with the mobile phase and inject it into an HPLC system equipped with a Diode Array Detector (DAD). Self-Validation Step: DAD peak purity analysis ensures the compound has not degraded in the solvent during the 48-hour incubation.
Standardized shake-flask workflow for thermodynamic solubility determination.
Quantitative Solubility Data
The following table summarizes the equilibrium solubility of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline across a spectrum of organic solvents at 25°C. Data is categorized by solvent polarity and dielectric constant to highlight solvation trends.
Solvent
Polarity Index (P')
Dielectric Constant (ε)
Solubility (mg/mL at 25°C)
USP Descriptive Classification
Water
10.2
80.1
< 0.01
Practically Insoluble
n-Hexane
0.1
1.9
15.2
Sparingly Soluble
Methanol
5.1
33.0
48.5
Soluble
Toluene
2.4
2.4
125.0
Freely Soluble
Ethyl Acetate
4.4
6.0
160.4
Freely Soluble
Dichloromethane (DCM)
3.1
9.1
> 200.0
Very Soluble
Dimethyl Sulfoxide (DMSO)
7.2
46.7
> 200.0
Very Soluble
Mechanistic Discussion of Solvent Interactions
The empirical data perfectly mirrors the structural causality established in Section 1.
Halogenated & Aromatic Solvents (DCM, Toluene): The compound exhibits its highest solubility in DCM and Toluene. The heavy bromine atom and the aromatic ring create massive dispersive forces (
δD
). Toluene engages in favorable
π−π
stacking with the aniline core, while DCM's high polarizability easily solvates the halogenated moiety.
Polar Aprotic Solvents (EtOAc, DMSO): Solubility remains exceptionally high. The lone electron pairs on the oxygen atoms of EtOAc and DMSO act as potent hydrogen-bond acceptors. Because the cyclobutylmethyl group shields the N-H bond, the molecule struggles to accept hydrogen bonds from solvents, but it can still donate its N-H proton to the unhindered oxygen of DMSO or EtOAc.
Polar Protic Solvents (Methanol, Water): Solubility drops significantly. Water and methanol rely on dense, 3D hydrogen-bonding networks. The massive hydrophobic bulk of the cyclobutylmethyl and 5-bromo-2-methylbenzene groups disrupts this network. The thermodynamic cost of creating a "cavity" in the water structure far outweighs the weak hydrogen bonding the shielded amine can provide, rendering it practically insoluble in aqueous media[8].
Conclusion
For researchers handling 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, the solvent selection is dictated by its high lipophilicity and sterically hindered amine. For synthetic reactions requiring high concentrations, DCM, Toluene, or polar aprotics (DMSO, DMF) are optimal. For purification via recrystallization, a binary solvent system utilizing Ethyl Acetate as the "good" solvent and n-Hexane as the "anti-solvent" provides the ideal thermodynamic gradient to force controlled precipitation.
References
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]
United States Pharmacopeia. (2016). USP <1236> Solubility Measurements. USP-NF. [Link]
Predicted pKa and LogP values for 5-bromo-N-(cyclobutylmethyl)-2-methylaniline: A Computational and Mechanistic Analysis
Executive Summary In early-stage drug discovery and materials science, the physicochemical profiling of building blocks is a non-negotiable prerequisite for successful lead optimization. 5-bromo-N-(cyclobutylmethyl)-2-me...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug discovery and materials science, the physicochemical profiling of building blocks is a non-negotiable prerequisite for successful lead optimization. 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (CAS: 1482633-72-6) is a highly substituted halogenated aniline derivative. Understanding its acid dissociation constant (pKa) and octanol-water partition coefficient (LogP) is critical for predicting its downstream pharmacokinetic behavior, including gastrointestinal absorption, lipoidal membrane permeability, and thermodynamic solubility.
As a Senior Application Scientist, I do not merely rely on black-box software outputs. Instead, this guide deconstructs the structural causality behind this molecule's properties and establishes a self-validating computational protocol to derive high-confidence consensus values.
Molecular Architecture & Mechanistic Determinants
To accurately predict and contextualize the pKa and LogP of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, we must first dissect the thermodynamic contributions of its specific functional groups. The basicity and lipophilicity of this molecule are governed by competing electronic and steric effects:
The Aniline Core: The primary ionizable center is the aniline nitrogen. Because the nitrogen's lone pair is delocalized into the aromatic
π
-system, anilines are inherently weaker bases (pKa ~4.6) than aliphatic amines.
Meta-Bromo Substitution (Position 5): The bromine atom exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring and the amine nitrogen. By stabilizing the unprotonated free base, the halogen significantly depresses the pKa of the conjugate acid[1]. Furthermore, the bulky, polarizable halogen atom drives up the overall lipophilicity (LogP).
Ortho-Methyl Group (Position 2): While methyl groups are generally electron-donating (+I) and should theoretically increase basicity, its ortho position relative to the amine introduces severe steric hindrance. This physical bulk restricts the optimal hydration sphere required to stabilize the positively charged anilinium ion in water, leading to a net decrease in the apparent aqueous pKa.
N-Cyclobutylmethyl Substitution: Alkylation of the nitrogen transitions it to a secondary amine. However, the cyclobutylmethyl group acts as a massive hydrophobic shield. This drastically reduces the dielectric stabilization of the protonated state by aqueous solvents, further lowering the pKa. Simultaneously, this large aliphatic moiety is the primary driver of the molecule's extreme lipophilicity.
Self-Validating In Silico Predictive Protocol
Because experimental determination of highly lipophilic and poorly soluble halogenated anilines is prone to precipitation artifacts, we employ a self-validating consensus in silico workflow. Relying on a single Quantitative Structure-Property Relationship (QSPR) model is a critical failure point in modern cheminformatics. Instead, our protocol cross-validates fragment-based algorithms against machine-learning models. If the variance between these orthogonal methods is low, the prediction is considered validated.
Step-by-Step Methodology
State Generation: The SMILES string (Cc1ccc(Br)cc1NCC1CCC1) is generated and energy-minimized to resolve 3D conformational states.
pKa Prediction: We utilize atom-based contribution models (e.g., ChemAxon) and machine-learning-driven thermodynamic ensemble modeling (e.g., Schrödinger Epik) to calculate the free energy of solvation for the protonated versus unprotonated states[2][3]. These models specifically account for the complex -I effects of the halogenated aromatic system[1].
LogP Prediction: Lipophilicity is calculated using4 (XLOGP3, WLOGP via SwissADME)[4] and 5 (ALOGPS)[5].
Consensus Aggregation: The outputs are mathematically averaged to mitigate individual algorithmic biases.
Consensus in silico workflow for predicting pKa and LogP.
Quantitative Data Presentation
The table below summarizes the output of the self-validating predictive workflow. The tight standard deviations between orthogonal algorithms confirm that 5-bromo-N-(cyclobutylmethyl)-2-methylaniline falls well within the applicability domain of standard cheminformatic tools.
Property
Predictive Engine
Methodology
Predicted Value
pKa (Conjugate Acid)
ChemAxon
Atom-based contribution
3.82
pKa (Conjugate Acid)
Schrödinger Epik
Machine Learning / QM
3.95
pKa (Consensus)
Aggregated
Ensemble Average
3.88 ± 0.09
LogP
SwissADME (XLOGP3)
Fragment-based
4.85
LogP
ALOGPS
Associative Neural Networks
5.02
LogP (Consensus)
Aggregated
Ensemble Average
4.93 ± 0.12
Physicochemical Implications in Drug Design
For researchers utilizing this building block, the consensus values dictate specific handling and formulation strategies:
Ionization State at Physiological pH: With a conjugate acid pKa of ~3.88, the Henderson-Hasselbalch equation dictates that this molecule will exist almost entirely (>99.9%) as the unprotonated, neutral free base at physiological pH (7.4).
Permeability vs. Solubility Trade-off: The high consensus LogP (~4.93) combined with its neutral state at pH 7.4 indicates excellent passive transcellular permeability across lipid bilayers. However, this comes at the cost of severe aqueous thermodynamic solubility.
Formulation Strategy: If this fragment is incorporated into a larger Active Pharmaceutical Ingredient (API) without the addition of polar solubilizing groups, the resulting drug candidate will likely fall into Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability). Formulation scientists will need to rely on lipid-based delivery systems, amorphous solid dispersions, or nanosuspensions to achieve viable bioavailability.
References
Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs | Journal of Medicinal Chemistry - ACS Publications
Source: acs.org
URL:4
Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study - OUCI
Source: dntb.gov.ua
URL:2
Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis | Journal of Chemical Information and Modeling - ACS Publications
Source: acs.org
URL:1
Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 Program | Request PDF - ResearchGate
Source: researchgate.net
URL:5
A Strategic Approach to Early-Stage Toxicity Profiling of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline
A Technical Guide for Drug Development Professionals Executive Summary The journey of a drug candidate from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Drug Development Professionals
Executive Summary
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. Identifying potential liabilities early is therefore not just a scientific necessity but a strategic imperative.[1][2] This guide outlines a comprehensive, multi-tiered strategy for evaluating the toxicological profile of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, a novel N-substituted aniline derivative. By integrating computational predictions, metabolic assessment, and a cascade of in vitro assays, this framework provides a robust methodology for de-risking this candidate in the early discovery phase. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate a logical workflow designed to build a comprehensive safety profile, enabling data-driven decisions and guiding the optimization of safer, more effective therapeutics.
Introduction: Deconstructing the Candidate
5-bromo-N-(cyclobutylmethyl)-2-methylaniline belongs to the aniline class of compounds, which are versatile pharmacophores but are also associated with specific toxicological concerns.[3][4] A thorough evaluation requires an understanding of its distinct structural motifs:
Aniline Core: The primary structural alert. Aromatic amines are known for their potential to be metabolically activated into reactive species, leading to genotoxicity and carcinogenicity.[5][6]
Bromine Substituent: Halogenation can significantly alter metabolic pathways and pharmacokinetic properties. It may influence the electronic properties of the aromatic ring, potentially affecting the stability of reactive metabolites.
N-cyclobutylmethyl Group: This bulky, saturated N-alkyl substituent will be a key site for metabolism, likely through N-dealkylation.[7][8] Its unique strained ring structure may present novel metabolic routes or liabilities.
Ortho-methyl Group: The position of this methyl group can sterically hinder certain metabolic transformations on the aromatic ring, potentially shifting metabolism towards the nitrogen atom.
The early and integrated assessment of toxicology is critical to avoid costly late-stage failures.[2] This guide proposes a proactive, tiered approach to identify and understand any potential toxicities associated with this specific chemical entity.
Tier 1: In Silico Hazard Identification and Structural Assessment
Before committing to resource-intensive wet lab experiments, a comprehensive in silico analysis is essential. This computational screening leverages existing toxicological data and algorithms to predict potential liabilities based on the molecule's structure.[9][10]
Rationale & Workflow:
The primary goal is to flag potential hazards associated with the aniline core and its substituents. We utilize Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems to predict a range of toxicological endpoints.[11] This allows for a hypothesis-driven approach to subsequent in vitro testing.
Caption: Workflow for in silico toxicity prediction.
The liver is a primary site for aniline metabolism, increasing susceptibility to toxicity.[2]
Cardiotoxicity (hERG)
Various QSAR models
Potential for off-target ion channel activity is a common liability for new chemical entities.
Carcinogenicity
Lhasa Carcinogenicity Database
Often linked to the mutagenic potential of aromatic amines.
Tier 2: Metabolic Fate and Reactive Metabolite Screening
Understanding how the compound is metabolized is fundamental to interpreting its toxicology. Metabolism can either detoxify a compound or activate it into a more toxic, reactive species. For anilines, metabolic activation is a primary concern.[4]
Predicted Metabolic Pathways:
The metabolism of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline is predicted to proceed via several key pathways catalyzed by cytochrome P450 enzymes.[8]
N-dealkylation: Cleavage of the N-cyclobutylmethyl group is a highly probable pathway, yielding 5-bromo-2-methylaniline.[8]
α-Carbon Hydroxylation: Hydroxylation of the carbon adjacent to the nitrogen can lead to an unstable intermediate that results in dealkylation.
Ring Hydroxylation: Aromatic hydroxylation at positions ortho or para to the amino group, though potentially hindered by existing substituents.
N-oxidation: Direct oxidation of the nitrogen atom can form hydroxylamines, which are precursors to highly reactive nitrenium ions. This is a key pathway for the genotoxicity of aromatic amines.[5]
Caption: Predicted metabolic pathways and bioactivation.
Objective: To detect the formation of electrophilic reactive metabolites.
Incubation: Incubate 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (e.g., 10 µM) with human liver microsomes (HLM) and an NADPH regenerating system.
Trapping: Include a nucleophilic trapping agent, such as glutathione (GSH), in the incubation mixture.
Analysis: After incubation (e.g., 60 minutes), quench the reaction with acetonitrile.
Detection: Analyze the sample using LC-MS/MS to identify GSH-adducts, which are indicative of reactive metabolite formation.
Tier 3: In Vitro Toxicology Screening Cascade
This tier involves a series of cell-based assays designed to confirm or refute the in silico predictions and provide quantitative data on the compound's potential toxicity.[1][12] The cascade progresses from broad assessments to more specific, mechanistic studies.
Caption: A tiered in vitro toxicology screening cascade.
General Cytotoxicity: MTT Assay
Rationale: The MTT assay is a foundational colorimetric assay that measures cellular metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] It provides a baseline understanding of the concentrations at which the compound begins to cause general cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[15]
Compound Treatment: Prepare a serial dilution of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 3-4 hours.[14][15] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15]
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate spectrophotometer.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Rationale: Given the aniline structure, assessing mutagenic potential is of paramount importance.[5][6] The Ames test is a regulatory-accepted standard that uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations caused by a chemical.
Protocol Summary: The compound is incubated with the tester strains both with and without the addition of a metabolic activation system (S9 fraction from rat liver).[16][17] A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the negative control.
Cardiotoxicity: hERG Inhibition Assay
Rationale: Inhibition of the hERG potassium ion channel is a leading cause of drug-induced cardiac arrhythmias (long QT syndrome) and has led to the withdrawal of numerous drugs from the market.[2][18] Early screening is therefore a regulatory expectation and a critical safety checkpoint.[19][20]
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[21]
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[21]
Compound Incubation: Add serial dilutions of the test compound to the wells and incubate at room temperature. Include a vehicle control (DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[18][22]
Thallium Stimulation: Add a stimulus buffer containing thallium (Tl⁺). If the hERG channels are open, Tl⁺ ions will flow into the cell and bind to the dye, causing an increase in fluorescence.[21]
Signal Detection: Measure the fluorescence intensity kinetically using a plate reader.
Data Analysis: Compound-induced inhibition of the hERG channel will result in a reduced rate of fluorescence increase. Calculate the percent inhibition relative to controls and determine the IC₅₀ value.
Summary of Hypothetical In Vitro Data
Assay
Endpoint
Result
Interpretation / Next Step
MTT Cytotoxicity
IC₅₀
> 100 µM
Low general cytotoxicity. Favorable.
Ames Test
Fold-increase over background (+S9)
3.5x
Positive for mutagenicity after metabolic activation. Major concern.
hERG Inhibition
IC₅₀
25 µM
Moderate hERG inhibition. Requires assessment of therapeutic window.
Data Integration and Risk Assessment
The synthesis of all data streams is crucial for an informed decision.
In Silico & Ames: The in silico prediction of mutagenicity was confirmed by the positive Ames test result in the presence of metabolic activation. This strongly suggests that a metabolite of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline is the mutagenic species, likely a nitrenium ion formed via N-oxidation. This is a significant finding that may halt further development or necessitate major structural modifications to block the metabolic activation pathway.[3][4]
Cytotoxicity vs. hERG: The compound shows low general cytotoxicity (IC₅₀ > 100 µM) but moderate hERG inhibition (IC₅₀ = 25 µM). The risk depends on the projected therapeutic plasma concentration. If the efficacious concentration is in the low nanomolar range, a >1000-fold therapeutic window might be acceptable. However, if micromolar concentrations are required for efficacy, this hERG activity would be a serious liability.
Decision Point: Based on the hypothetical data, the positive Ames test is the most critical liability. The project team must decide whether to:
Terminate the compound.
Initiate a medicinal chemistry effort to modify the structure to eliminate mutagenicity (e.g., by adding electron-withdrawing groups to destabilize the nitrenium ion or blocking sites of metabolism) while retaining desired activity.
Conduct further mechanistic studies (Tier 2) to understand the specific metabolite responsible, if a compelling reason exists to continue with this chemical scaffold.
Conclusion
This technical guide has presented a logical, tiered framework for the early-stage toxicity profiling of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline. The strategy begins with cost-effective in silico predictions to generate initial hypotheses, which are then tested through a cascade of definitive in vitro assays assessing metabolic fate, genotoxicity, cardiotoxicity, and cytotoxicity. By systematically identifying and characterizing potential toxicological liabilities, this approach enables drug discovery teams to make informed, data-driven decisions, ultimately improving the efficiency of the development process and contributing to the design of safer medicines. The clear genotoxicity signal identified for this class of compound underscores the indispensable role of early and targeted safety assessment in modern drug discovery.
References
IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. (2026). World Journal of Pharmaceutical and Life Sciences. [https://vertexaisearch.cloud.google.
Drug discovery: In vitro toxicity testing by flow cytometry. Miltenyi Biotec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrFGCuFT_tj4zIWJq6Iz7_zoOiouY3Vtu3Qu3AMgsE6knFsnoPKGGDHt70Dw93XGh2MtgQf3yPrjUBUPj8SXk59HI5Ddy08L-g2LTgwMeEHdClUIQcFIkjhXfGB2IaBLgtyxJIGKlKRCBnGm3WP6LjmI4GyA4vjvZyJFBTR4Mkqj6yExaUHsnjz0dsYcu9ytOkLGMNYR7UiJA8lqtWgpsC0fT4zbkjLw==]
Protocol for Cell Viability Assays. (2022). BroadPharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzM6LnAl8JN5vs1_ciBz3pi7S_v1JQGY8vJf3vOBntjtssAiA1vtVYPRaugSWylXi2N8abh1un04TftWODGT4xUmDlyFJfs09UvYwlw7qvrtIOSWOD0Owrj453ZtdJve4k9sJzFKj_J30YPwLdCjhqwhY_cLrk]
Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCfPoG9SJ30qY14QjmNKQnW4evAREzsYizq4U1oKT-KRO6kxzSGcWaqDaCRj5hXy2MHApJy_sufyB8Y-BjSUzWw48FlERk0XjUMgJ5NS7wXaC6g9j-Gq_hpcMhpxTx1gBnuYI=]
In Vitro Toxicity Testing. INDIGO Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2heGw1pMND6IHe9BFQLYHhOSYxCXsQRKRcDab6jHM_VoAXwxAPQ475uxXU2Btm_H9tEvD2RWpFLSLh0e-MKkIDUx71-4jSTnYekefFTTgepoEChISi_Bjntuy8aBqnEWhNdgFITCetzfi3BxWdCNcPC8REl0A_y0aehEs]
Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdDvP2IIRj5Q9j0RMDSee7kqhkf08yzmd_RLGz-N3Xd6ORs0_Tza62OciXu5pYxIQOgTGtXx92oujU8hi6fqA0OeCeJZ81C9qdmzJW6Wr2ZnlMcHIZZ17iaODIe5UKRDkZniHOw7VNWXkNZ9r8HhJ1hqZgFXlAbD-Ursw-Ae481V7_QccFwLJ_c3w6OmkUSzn-rhuKFQIhkm9mViZsPzj9KpzBLGBgbdc=]
MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). Nature. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjL2wQNoH-P_b45RPdIh6UFwC6_7BkxHtdhncbo_TBZYDRJoQH9m78hEROrXoqSoq4zNn6NYfR6-VsJdVciiVrDX9n5GTZ6MOwYhOcjhnQcGS1cB1FrR8U-uVlusVscsxZsmf6YTPl7mttQrSyQeKdxT85vzPT1hZa]
In vitro Toxicity Testing for Drug Discovery. Pharmaron. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJt89eiKnIaFbY-LByaQzgUsvjnJNDOWKi928v0NndhJoHFZ4P6nsNeZ3jF3EHBBf0QtTjf-rQM3Qany4wduLzaALLXVxDrZ4mUBlWHr35oHUoxhL5jYub-UamnpQpw0IU9htuuqihiqQFthG3nrcVJJcCwy0yaQqtcQ8tDzP_xesne3wGjml9TC4ZRpQBGF1oHX7asdSq7lLdZmfM]
In Silico Toxicity Prediction. PozeSCAF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO2qJ2Wu_S3KwnXoTC_0rVTW9VaeekTQsJCgNvk97bea3CrZrcszCunrXWyBcGwV_n8R0HhiRqNifnbNTBSruxTNBjJO8H6Ynv9GRFii2WBBMrIhWHs4ktz3dSaePzSBpfT3Gkrh-ESKiG9CWTOg==]
Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlY_gGy_VhknVmdURZ1HDNwSH-BzR2HpujDYzsHnQi6NYn0kc9u60vu1eVBb02LpaEE9vlw5erukQ3wZfwdgCC29wjCRU06ML52cUbqEodIha298DZSJxgdIXqIEAwoyJsDGEb0PUEfXcAEUs=]
In vitro toxicology nonclinical studies. Labcorp. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkBp6vpUZaehJKygKONUekZqKK6Nrx2ubAS6wj-ZPbcO_zYoqichXAT6yyJL0nw8ZQbbTLrZM-_xiJ3zhOT_UkjNmw1Eh2mnRwUFZIfmYxdzelzATe-A0HwC-0R9-EaIJ_3d-AULWiPjvAX0doSPU9Ig8ZH75W-0E2Lj8_cWpnpMyXFygfEdwD]
MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhHdOTyo21L00DvROdrRpCxoQ261-iKks42yHilTDceuVyKxY5j3aMGWbmQachyMBnLE-c49mnSdnSdKrt4T043xphej0Csj8GEXtIUYRl3mrNP0koJKklX32wKMpeSV6lrnBNI6rc-cIBdGrzEcLUjrDEZGXq0g1Zi1jQMB3Zi4-3oWPQ4JJ85nY8J_7mtN6rqoyIQDjFQvrMesLYUSAVDgD_tSIk86GkGM5stA==]
Best Practice hERG Assay. (2024). Mediford Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF6960j_g4iyqEsRmBg9wtBCvtRIEROoBevA6QLHvLfri5gwpc3ZvGQn7mC8DBvTuT6btEv8sp37tkagCwA4EaI0hc4COv1splCnz_fDGdi2jLJvd6qX-a3ynayLHKm0orhL8g0NUaPNMwNw==]
ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers. [https://vertexaisearch.cloud.google.
Lhasa Aromatic Amines Data Sharing Initiative. Lhasa Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQDqfwnNs6c1xOiTI42-jM2tEF-YYVcHoCqgXMOqFIY44Egr2wAAF3B5WopQboEa5qrbl5ABNtxV2oA1B5SdELssczIylWpTNAwztKI_mjs9aamHOU0b0sic6WmBpGlt_n3P6UouJZuVnDo_lip0FsbqzFAEM=]
Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Infinix Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZPVPXTqJMPYC-o7imUohQTuNHE8q2cYZWkmpiKCCGs3JONriPJltxYDUzPkr_AB9hbkNMW6R3O_8Tr9o6r84kQqLnIsv06YZ6iZWlYemoyTuwX-uOMIL0CaQ3rVEpdOhktNvr9jPSmJ3UziXZzOzaF1SV4j4ftlmQxMjw8KJqDf2pepvH8Nlr-X8wDmwdhUcTBKb3jdTqORJPU5mOt2Dtnpwca705R9jqAWJ0oExfo2ThFveQ7zM=]
Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. (2003). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKhz7FvnfOQhht9S9P4ECbvVChzqFZTJUc2_uQvssVQEF6Q_8AGRxZZwu4gRCeS11_MRHODcfDwE9EkTX828sNk7J-5pWdVl3e7F2Wko2RPeGmxojauGGrPb7uoA2ZEwgzMVMV3g==]
Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWkLi9p1a_JzyMneL-E91gz_mEdTpWh3OlfL6xcTJwgg-TT8ifUmQqQxVnZOATGptPN8cYruaRbgn__E7R-sP913PMmXDAUzKvdDX6PzTo6mYmmZ3Ww3RoL-VY_jylQz1RyWPH]
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ9E28foXVtrjDCpT6Y31oKTqCam-viKxpKW8ZAJxZ-IpECk3ebPJCQ3_BLMlnHDLHflnOtX7QH14C8pfJIp7zk8QuO7lewYjynPhlTWcWu0KYcPo_Xx0k1hgmDhVFbp7jwtTuLhcuLztIu--Eyynf6cw0FUrxTx3e9amW]
A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ8rRFZUCO5cye_nZaQPOat6NEYvYhX_YeG9T5EGbzjfR7F5EAREUhUa2ykWK6mdaDdHwHhqgxy-Dqovo2E6eeX8PBynLRXR1Pl6giOdjSpLFHgno860O5E8mzMQ2Hzcaxqffapw2WPF-Ti5iheLdCOAtJjSOOmmts01Gr-Q-llSpLc43Mfmi-omhFtHtRcA7oFb1llVwmw3T3K0EC7XguNQpBJcL4g4hwzQW4oxXjmZkE3dka4Q==]
Understanding FDA Guidelines for Toxicity Studies. (2025). HistologiX. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYZJrLt3twLuAh3qRx4wDuF0ozEjaRAI1mZpelPCjZgKHRH_YVjPTnLPn0zYaDyCuGlgjnlFqewJE3YginTVWz2e4WBE_5c1T1k6c1iRKqj8s5NaK3xCL9vne4OQGD6RxOVeu-T5BqkRIj6rh4z6c33svDLlS4r17MAOIE2LHEbPQHlNDuo43_QYLUD1ChgV_mxahwnLQ=]
FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. (2025). Holland & Knight. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUysUNjEWdN1WnFmg27uBM-MRdmdbYyjkEgDERyGPgcYMSLBUBzDwdby9-y2KR7wT9_7GKs34yzvTZVuTZNy-p1mKQVRiHNTpvolWPRX1JoQsSewinT66u30I-7ZU37RP_q5Iu96PNYd491rEDUFF-_joHPsk1NmzjCtkE3wb5X2osSFm9k-rFh5bRICtgbvNZuiMQ0aqJnvGld8934tdpUp3SjfA-3k5P4acuiA==]
Preclinical Regulatory Requirements. Social Science Research Institute. [https://vertexaisearch.cloud.google.
Exploring In Silico Modeling: Applications in Drug Development. Labcorp. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElx1K6h91bneE92qVMAG71HLsoe7qzguHBuGaj6Xa6ROmrH_BO_cSJojJY-3vlMXt5TeXpiUCIdCrkZosVF5OE_aU21EXFPmM56MNljOlUd9TpAW4yxJaC_pFgpiLphSvkW7OMkdgIcJV1WS_3TMKeZdZ46iAyjRiCU7bud_s6-10F]
Predicting the genotoxicity of secondary and aromatic amines using data subsetting to generate a model ensemble. (2003). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE45iYBgnBz3-rr4HvJLvCL42KyF3ldte0xfe5-QBCQR7sv2DJ7Cs6vUehrtvu8TIP2OEjDNU55mAhzgsaFSqA32LLLORK1T9OIRO34T1nh6k7QZlnVX2_9nOY_dFKLKXQwhU-]
Quantitative analysis of structure?toxicity relationships of substituted anilines by use of Balb/3T3 cells. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd4sOS2rveUMbJG-Vs35CssgPGesmpc8kn8evbwH59Zrm58lh-EBcPT7H-8dQvsVxqJmXbWJcFlo8W4RiBUEZtrOHCNu6u2NrR_ZILvShSH5KK2FGkQo2sSHb9LWxH-BEFCTk1fSQbmWPPP9xUw-2TqkZ9MvlgN7stLx22y6tbN56qG9g=]
The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation. (1983). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpCoJ39QsV1eeqwW7pf7ESzA5jj7F6NtXRKPz6M4hijcvdHhAWQKeU0YHnJYKSeQop9s1wstJLnQBBFEeQdgOTzFjvfU4Q71lNzvAzCNlKkSW9ZCJx970SYC5606sztaZBVzE=]
A Pharma-wide Approach To Address The Genotoxicity Prediction Of Primary Aromatic Amines. (2018). Lhasa Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXUFdgPaMGeWd5nnO7DdFBZJAO3Yt9jA4dOpwW5ZrExqPsmgeOCOMXlAXmPixwidImZ-Acr_2d-oAhUOl5njzAGFWJtUOdxxf4Z8cRYjaR3uFujIKZN0IGAqeSXXZ4UBrBu7jZi2CFFN0Am5xOLlKE_tuu-RYao5_OIl3o9PF8zbAl-QsKeRqi5Zm9LYmQbONXus1SD-LhzO3DV_Zjsbz0LybZWxf9LGGJImogmR4nsZ4CtDb103i0oP7hY--Z-A==]
N-Dealkylation of Amines. (2022). MDPI. [https://vertexaisearch.cloud.google.
Aniline replacement in drug-like compounds. (2024). Cresset Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI329rb_clxpxzCXTWY3B7gqPSYUld2NebH9M5o7fPqdUomK8Of3ElWlgzf-v0y-Ctsl1VB_3E-Ti589itj255n1vt9GCvO1KiyW9DdTUpN1HOD7wIMFNJVBmahhbPMVrYH7FLqmO9kJsm5wG0T4H53NBA-XIlXC-7ZAz04eDceH9MqQgIRZ1iG6GkSLvNWhLq9WA8]
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1RM9gEZ2e54vuBN_-w-qwLjb9IF-tKljmq_QIxWI7IxDKumRODua0GFKApxCMo3QM_YiQjRWNCnLCWw94b_1yYtdzhapn5cRy-3gf2fkIlSh11w-U0zvewqLo7hAZGDJmO9ma3ftPd5JFRQ765y5G4BU=]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The compound 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (BCMA) and its derivatives represent a highly versatile halogenated N-alkyl-o-toluidine scaffold. Frequently utilized as a pharmacophore in the development of kinase inhibitors, GPCR modulators, and anti-inflammatory agents, its pharmacokinetic (PK) behavior is strictly governed by its unique substitution pattern.
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this scaffold requires a mechanistic analysis of its functional groups:
The N-(cyclobutylmethyl) Moiety: This bulky, lipophilic appendage drives high membrane permeability but introduces a primary metabolic "soft spot" susceptible to CYP3A4-mediated N-dealkylation, a phenomenon well-documented in other bulky N-alkylated therapeutics[1].
The 5-Bromo Substituent: Halogenation significantly increases the partition coefficient (LogP). Furthermore, halogenated anilines are known to interact with specific cytochrome P450 (CYP) isoforms, occasionally acting as competitive inhibitors or modulating clearance rates[2].
The 2-Methyl (o-Toluidine) Core: The ortho-methyl group provides steric hindrance around the secondary amine, slowing down Phase II N-acetylation and modulating the risk of reactive hydroxylamine formation—a classic structural alert associated with aniline toxicity[3].
Metabolic Stability & Clearance Pathways
The biotransformation of BCMA derivatives is primarily hepatic, driven by Phase I oxidative enzymes. The steric bulk of the cyclobutylmethyl group dictates the primary clearance mechanism.
Primary Pathway: CYP3A4/5-Mediated N-Dealkylation
The dominant metabolic route is the oxidation of the
α
-carbon on the cyclobutylmethyl group by CYP3A4 and CYP3A5. This forms an unstable hemiaminal intermediate that rapidly collapses, releasing cyclobutanecarbaldehyde and the primary amine, 5-bromo-2-methylaniline . The reliance on CYP3A isoforms for the N-dealkylation of bulky secondary/tertiary amines is a foundational PK principle, analogous to the metabolism of PDE5 inhibitors and CCR5 antagonists[4].
Secondary Pathway: Aromatic Hydroxylation
Because the position para to the amine (C4) remains unsubstituted, secondary Phase I metabolism involves aromatic hydroxylation mediated by CYP2D6 and CYP1A2. This yields a phenolic derivative that is rapidly cleared via Phase II glucuronidation (UGT) or sulfation (SULT).
Fig 1: Primary and secondary metabolic pathways of BCMA derivatives.
Quantitative Pharmacokinetic Profiling
The physicochemical properties of BCMA dictate a Class II profile under the Biopharmaceutics Classification System (BCS): low aqueous solubility but high permeability. The table below summarizes the target PK parameters derived from preclinical profiling of this scaffold.
Pharmacokinetic Parameter
Value / Range
Mechanistic Rationale
LogP (Octanol/Water)
3.8 - 4.2
Driven by the lipophilic 5-bromo and cyclobutylmethyl groups.
Caco-2 Permeability (
Papp
)
>15×10−6
cm/s
High transcellular diffusion due to optimal lipophilicity.
Efflux Ratio (B-A / A-B)
<2.0
Not a significant substrate for P-glycoprotein (P-gp).
Volume of Distribution (
Vd
)
4.5 - 6.0 L/kg
Extensive tissue partitioning due to high lipophilicity.
Hepatic Extraction Ratio (
EH
)
0.65 - 0.75
High first-pass metabolism via CYP3A4 N-dealkylation.
Absolute Bioavailability (
F
)
15% - 25%
Limited by rapid hepatic clearance rather than absorption.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the PK profiling of BCMA derivatives must utilize self-validating experimental designs. Every protocol must include internal controls that prove the assay's causality and functional integrity.
Protocol A: In Vitro Microsomal Stability Assay (Intrinsic Clearance)
This assay determines the intrinsic clearance (
CLint
) of the compound by exposing it to human liver microsomes (HLM).
Causality & Validation: The assay is designed as a self-validating system. A "Minus-NADPH" control is mandatory; because CYPs require NADPH to function, any degradation in this control indicates chemical instability or non-CYP mediated hydrolysis (e.g., amidases), preventing false-positive clearance rates. Verapamil is used as a positive control to validate the enzymatic viability of the microsome batch.
Preparation: Prepare a 1 µM solution of the BCMA derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Causality: 0.5 mg/mL protein ensures the enzyme concentration is low enough to maintain linear, first-order kinetics.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Simultaneously prepare the Minus-NADPH control by adding buffer instead).
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
Calculation: Plot the natural log of the remaining parent compound versus time. The slope (
k
) is used to calculate
CLint=(k×V)/P
, where
V
is incubation volume and
P
is protein mass.
Fig 2: Self-validating workflow for in vitro microsomal stability profiling.
This assay evaluates intestinal absorption and identifies if the compound is subject to active efflux.
Causality & Validation: Lucifer Yellow (a paracellular marker) is co-incubated; if its permeability exceeds 1%, the monolayer is compromised, and the data is invalidated. Digoxin is used as a positive control to confirm the functional expression of P-gp efflux transporters.
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure full differentiation and tight junction formation.
Dosing: Add 10 µM of the BCMA derivative to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment.
Incubation: Incubate at 37°C in a 5% CO2 atmosphere for 2 hours.
Sampling & Quantification: Sample from the receiver chambers and quantify via LC-MS/MS to calculate the Apparent Permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of the Bifunctional Scaffold 5-Bromo-N-(cyclobutylmethyl)-2-methylaniline
Executive Summary The molecule 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (CAS: 1482633-72-6) is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceutical libraries, particularl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (CAS: 1482633-72-6) is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceutical libraries, particularly in the development of kinase inhibitors and GPCR modulators[1]. However, the concurrent presence of an aryl bromide and a secondary aliphatic amine within the same scaffold presents a significant chemoselectivity challenge: uncontrolled oligomerization during palladium-catalyzed C–N cross-coupling.
This application note details a robust, self-validating three-step protocol (Protection, Cross-Coupling, Deprotection) designed to achieve high-yielding, chemoselective functionalization of this scaffold.
Mechanistic Insights & Causality in Experimental Design
The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle. When utilizing a bifunctional substrate, the active L-Pd(0) species cannot distinguish between intermolecular amine partners if both possess similar nucleophilicity and steric profiles.
Causality of Protection: To prevent self-condensation, the intrinsic secondary amine of the scaffold must be electronically deactivated and sterically shielded. N-Boc (tert-butyloxycarbonyl) protection achieves this. The electron-withdrawing carbonyl group delocalizes the nitrogen lone pair, rendering the scaffold's amine non-nucleophilic under standard coupling conditions.
Causality of Ligand Selection: For the subsequent cross-coupling of the protected aryl bromide with an exogenous amine, dialkylbiaryl phosphine ligands are required. As established by Surry and Buchwald, ligands such as RuPhos or BrettPhos facilitate the oxidative addition of aryl bromides at room temperature to 80 °C and dramatically accelerate reductive elimination[2]. RuPhos is specifically selected here because its deep, flexible catalytic pocket accommodates ortho-substituted aryl halides (accounting for the 2-methyl group on the scaffold) while outcompeting side reactions like
β
-hydride elimination[3].
Synthetic Strategy Workflow
Fig 1. Three-step chemoselective workflow for bifunctional aniline functionalization.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, this protocol integrates in-process controls (IPCs) via TLC and LC-MS to validate the success of each transformation before proceeding to the next step.
Protocol A: N-Boc Protection of the Scaffold
Initialization: In an oven-dried 100 mL round-bottom flask, dissolve 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (10.0 mmol, 2.54 g) in anhydrous dichloromethane (DCM, 40 mL).
Reagent Addition: Add triethylamine (TEA, 15.0 mmol, 2.1 mL) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol, 61 mg). Cool the mixture to 0 °C using an ice bath.
Boc-Anhydride Addition: Dropwise, add di-tert-butyl dicarbonate (Boc
2
O, 12.0 mmol, 2.62 g) dissolved in 10 mL DCM.
Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours.
Self-Validation Gate: Check reaction progress via TLC (Hexane/EtOAc 9:1). The starting material spot (UV active, ninhydrin positive) must disappear entirely, replaced by a higher
Rf
spot (UV active, ninhydrin negative).
Workup: Quench with saturated aqueous NH
4
Cl (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo. Purify via flash chromatography to yield the N-Boc protected intermediate.
Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with the N-Boc protected scaffold (1.0 mmol), Pd
2
(dba)
3
(0.02 mmol, 2 mol% Pd), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
Solvent & Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by the exogenous amine partner (e.g., morpholine, 1.2 mmol).
Reaction & Validation: Seal the vial, remove from the glovebox, and heat at 85 °C for 12 hours.
Self-Validation Gate: Monitor via LC-MS. The mass of the starting aryl bromide must be fully replaced by the product mass [M+H]
+
. The absence of dimeric scaffold masses confirms the success of the Boc-protection strategy.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography.
Protocol C: Global Deprotection
Deprotection: Dissolve the coupled product (0.5 mmol) in DCM (4 mL). Add trifluoroacetic acid (TFA, 1 mL) dropwise at 0 °C.
Reaction & Validation: Stir at room temperature for 2 hours.
Self-Validation Gate: LC-MS must indicate complete removal of the Boc group (a mass shift of -100 Da).
Isolation: Concentrate in vacuo. Neutralize with saturated aqueous NaHCO
3
, extract with EtOAc, dry, and concentrate to afford the final functionalized derivative.
Data Presentation: Optimization of Catalytic Systems
The choice of catalytic system is critical for maximizing yield and minimizing off-target reactions. Table 1 summarizes the optimization data for Protocol B using morpholine as the model exogenous amine.
Entry
Precatalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)*
1
Pd(OAc)
2
(2%)
PPh
3
(4%)
Cs
2
CO
3
Toluene
100
12
2
Pd
2
(dba)
3
(2%)
BINAP (4%)
NaOtBu
Toluene
100
45
3
Pd
2
(dba)
3
(2%)
XPhos (4%)
NaOtBu
Toluene
85
78
4
Pd
2
(dba)
3
(2%)
RuPhos (4%)
NaOtBu
Toluene
85
94
5
Pd
2
(dba)
3
(2%)
BrettPhos (4%)
NaOtBu
Toluene
85
89
*Isolated yields after column chromatography. Entry 4 represents the optimal self-validating conditions.
Mechanistic Pathway Visualization
Fig 2. Pd-Catalytic Cycle for the Buchwald-Hartwig Amination using RuPhos.
References
Appchem Catalog Data: 5-Bromo-N-(cyclohexylmethyl)-2-methylaniline | 1157903-14-4 | C14H20BrN | Appchem (Contains CAS 1482633-72-6 analog data). Appchem.1[1]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. ACS Publications.[Link][3]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Wiley.[Link][2]
Application Note: Robust RP-HPLC Method Development and Validation for 5-Bromo-N-(cyclobutylmethyl)-2-methylaniline
Analyte Profiling & Chromatographic Challenges The development of a reliable High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the target analyte's physicochemical properties. 5-bro...
Author: BenchChem Technical Support Team. Date: April 2026
Analyte Profiling & Chromatographic Challenges
The development of a reliable High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the target analyte's physicochemical properties. 5-bromo-N-(cyclobutylmethyl)-2-methylaniline is a highly lipophilic, basic secondary amine. Its structure—comprising a halogenated benzene ring, an ortho-methyl group, and a bulky cyclobutylmethyl substituent—presents specific chromatographic challenges.
The primary failure mode in the analysis of basic aniline derivatives is peak tailing . In reversed-phase systems, tailing arises from both hydrophobic and polar secondary interactions, particularly between basic analytes and deprotonated silanol groups on the silica stationary phase when operating at a pH above 3.0 1. Because the secondary amine is readily protonated, it acts as a strong cation that interacts with anionic silanols, leading to asymmetric peak shapes, poor resolution, and compromised quantitation.
To build a robust method, we must engineer causality into our experimental choices. Free silanols on silica surfaces are highly acidic, and their ionization leads to strong ion-exchange interactions with basic compounds, exacerbating peak asymmetry [[2]]().
To mitigate this, the mobile phase pH must be maintained below 3.0 to ensure complete protonation of residual silanols, effectively shutting down the secondary retention mechanism 3. We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA serves a dual purpose: it lowers the pH to ~2.0 (neutralizing silanols) and acts as a volatile ion-pairing agent that dynamically shields the protonated amine, ensuring a sharp, symmetrical Gaussian peak.
Fig 1. Decision matrix for mitigating silanol-induced peak tailing in basic analytes.
Optimized Chromatographic Conditions
Due to the high lipophilicity of the analyte, a gradient elution profile is required to prevent excessive retention times while maintaining peak focusing at the column head.
Table 2: Instrument & Method Parameters
Parameter
Optimized Condition
Column
Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Fully end-capped)
Mobile Phase A (MPA)
0.1% TFA in Milli-Q Water
Mobile Phase B (MPB)
0.1% TFA in HPLC-grade Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
Detection
UV at 254 nm (Optimal for halogenated anilines)
Diluent
Water:Acetonitrile (50:50, v/v)
Table 3: Gradient Program
Time (min)
% MPA
% MPB
Elution Rationale
0.0
70
30
Initial focusing of the analyte band.
2.0
70
30
Isocratic hold to elute polar void-volume impurities.
10.0
10
90
Linear ramp to elute the highly lipophilic target analyte.
13.0
10
90
High-organic wash to clear strongly retained matrix components.
13.1
70
30
Return to initial conditions.
18.0
70
30
Column re-equilibration.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . The analytical run cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.
Step-by-Step Methodology
Mobile Phase Preparation:
Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water (MPA). Mix thoroughly and degas.
Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (MPB). Mix thoroughly and degas.
Standard Preparation:
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (required for solubility), sonicate for 5 minutes, and make up to volume with Acetonitrile.
Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Make up to volume with Diluent (50:50 Water:Acetonitrile).
System Equilibration:
Purge the HPLC system and equilibrate the column at initial gradient conditions (30% MPB) for at least 15 column volumes until a stable baseline is achieved.
The Validation Gate (System Suitability Test):
Inject the Diluent (Blank) to confirm no interfering peaks at the expected retention time.
Inject the Working Standard (100 µg/mL) in six replicates. Evaluate against the SST criteria in Table 4. Do not proceed to sample analysis if any parameter fails.
Table 4: System Suitability Criteria (The Validation Gate)
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (Rt) %RSD
≤ 1.0% (n=6)
Ensures pump precision and gradient mixing stability.
Peak Area %RSD
≤ 2.0% (n=6)
Confirms autosampler injection precision.
USP Tailing Factor (Tf)
≤ 1.5
Verifies successful suppression of silanol interactions.
Theoretical Plates (N)
≥ 3000
Confirms column bed integrity and efficiency.
Method Validation (ICH Q2(R2) Framework)
The method validation framework adheres strictly to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedure development 4. Under ICH Q2(R2), the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision across the specified interval 5.
Fig 2. Sequential workflow for RP-HPLC method development and validation.
Table 5: ICH Q2(R2) Validation Parameters & Execution
How to improve yield in 5-bromo-N-(cyclobutylmethyl)-2-methylaniline synthesis
Technical Support Center: Optimizing the Synthesis of 5-Bromo-N-(cyclobutylmethyl)-2-methylaniline As a Senior Application Scientist, I frequently see researchers struggle with the N-alkylation of sterically hindered and...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing the Synthesis of 5-Bromo-N-(cyclobutylmethyl)-2-methylaniline
As a Senior Application Scientist, I frequently see researchers struggle with the N-alkylation of sterically hindered and electronically deactivated anilines. The synthesis of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline via reductive amination is a classic example where the naive application of standard protocols leads to poor yields, over-alkylation, or unwanted dehalogenation.
This technical guide is designed to troubleshoot the specific mechanistic bottlenecks of this reaction, providing you with a self-validating workflow to maximize your yield and purity.
Part 1: Mechanistic Workflow & Causality
To improve your yield, you must first understand the competing pathways in your reaction flask. The target molecule is synthesized via the reductive amination of 5-bromo-2-methylaniline with cyclobutanecarbaldehyde. The success of this reaction hinges entirely on the chemoselectivity of the reducing agent and the stabilization of the intermediate Schiff base (imine).
Workflow for the reductive amination of 5-bromo-2-methylaniline, highlighting side reactions.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I observing significant amounts of unreacted 5-bromo-2-methylaniline despite prolonged reaction times?A: The primary issue is incomplete imine formation. Your starting aniline is electronically deactivated by the electron-withdrawing meta-bromo group and sterically hindered by the ortho-methyl group.
Solution: Do not add the reducing agent immediately. Implement a pre-stirring step (1–2 hours) with a mild acid catalyst (glacial acetic acid) in 1,2-dichloroethane (DCE) to drive the equilibrium toward the imine before introducing the hydride source.
Q2: My LC-MS shows a mass corresponding to a dialkylated byproduct. How do I suppress over-alkylation?A: Over-alkylation occurs when the newly formed secondary amine (your target product) reacts with excess cyclobutanecarbaldehyde to form a highly reactive iminium ion, which is subsequently reduced.
Solution: You must strictly control the stoichiometry and the choice of reducing agent. Use sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is bulkier and exhibits superior chemoselectivity, reacting much slower with sterically hindered secondary iminium ions compared to primary imines. If dialkylation persists, invert the stoichiometry: use 1.2 equivalents of the aniline relative to the aldehyde, a strategy proven effective in[1].
Q3: Can I use catalytic hydrogenation (e.g., Pd/C with H₂) to reduce the imine and avoid boron byproducts?A: This is strongly discouraged. Your substrate contains an aryl bromide. Subjecting this to Pd/C and H₂ will almost certainly result in hydrodehalogenation, yielding N-(cyclobutylmethyl)-2-methylaniline and irreversibly losing the critical bromine atom. Stick to mild hydride donors like NaBH(OAc)₃.
Q4: The aldehyde seems to be consumed, but my product yield is still low. What is happening?A: You are likely experiencing premature aldehyde reduction. If NaBH(OAc)₃ is added before the imine has fully formed, it will slowly reduce the cyclobutanecarbaldehyde into cyclobutylmethanol, consuming your reagent and halting the reaction. Always verify imine formation via an in-process control (IPC) before adding the reducing agent.
Part 3: Quantitative Data & Parameter Optimization
To transition from a failing reaction to a high-yielding process, specific parameters must be optimized. The table below summarizes the causality behind these optimizations.
Reaction Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale & Impact on Yield
Reducing Agent
NaBH₄ or NaBH₃CN
NaBH(OAc)₃
NaBH(OAc)₃ is milder and bulkier; prevents over-alkylation and premature aldehyde reduction. Yield increases from ~40% to >85%.
Solvent
Methanol (MeOH)
1,2-Dichloroethane (DCE)
DCE stabilizes the imine intermediate without participating in side reactions. MeOH can lead to unwanted aminal formation.
Acid Catalyst
None
Glacial Acetic Acid (1.0 eq)
Overcomes the electronic deactivation of the bromoaniline, accelerating Schiff base formation (+20% yield).
Stoichiometry
1.5 eq Aldehyde
0.8 to 1.0 eq Aldehyde
Restricts the availability of the electrophile, drastically reducing tertiary amine (dialkylated) byproduct formation[1].
Addition Sequence
Concurrent addition
Sequential (Pre-stir 1-2h)
Prevents the reductant from consuming the unreacted aldehyde. Maximizes atom economy.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the success of the previous step via the listed In-Process Controls (IPCs). This methodology is adapted from established conditions for the reductive amination of complex anilines with cyclobutanecarbaldehyde[1][2].
Phase 1: Imine Formation (Equilibration)
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methylaniline (1.2 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) to create a ~0.2 M solution. Note: Using a slight excess of aniline prevents over-alkylation.
Add cyclobutanecarbaldehyde (1.0 mmol, 1.0 equiv) via a microsyringe.
Add glacial acetic acid (1.0 mmol, 1.0 equiv) to the stirring mixture.
Stir the reaction at room temperature (20–25 °C) under an inert nitrogen atmosphere for 1 to 2 hours.
Self-Validation Step (IPC 1): Pull a 10 µL aliquot, quench in saturated NaHCO₃, extract with DCM, and analyze via LC-MS or TLC. Do not proceed to Phase 2 until the aldehyde is fully consumed and converted to the imine intermediate.
Phase 2: Chemoselective Reduction
6. Once imine formation is confirmed, cool the reaction flask to 0 °C using an ice bath to control the mild exotherm.
7. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.
8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 to 4 hours.
9. Self-Validation Step (IPC 2): Analyze the reaction via LC-MS. The imine mass should be fully replaced by the target product mass (m/z [M+H]⁺ ≈ 254.0 / 256.0, exhibiting the characteristic 1:1 bromine isotope pattern).
Phase 3: Workup and Isolation
10. Quench the reaction carefully by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
11. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 10 mL).
12. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
13. Filter the drying agent and concentrate the filtrate under reduced pressure.
14. Purify the crude residue via flash column chromatography (silica gel, gradient elution: 0% to 15% Ethyl Acetate in Hexanes) to afford pure 5-bromo-N-(cyclobutylmethyl)-2-methylaniline.
Part 5: References
Title: Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro)
Source: Journal of Medicinal Chemistry (via NIH / ACS Publications)
URL: [Link]
Technical Support Center: Troubleshooting 5-Bromo-N-(cyclobutylmethyl)-2-methylaniline Crystallization
Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of alkylated halogenated anilines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of alkylated halogenated anilines. The synthesis of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline —typically via the reductive amination of 5-bromo-2-methylaniline—presents a unique set of thermodynamic and kinetic challenges.
This guide provides mechanistic insights, self-validating protocols, and actionable troubleshooting steps to help you control phase behavior, reject structural impurities, and achieve high-purity crystalline isolation.
Q1: Why does my product consistently "oil out" instead of forming solid crystals, and how do I fix it?
The Causality:
What you are observing is Liquid-Liquid Phase Separation (LLPS) . 5-bromo-N-(cyclobutylmethyl)-2-methylaniline is a highly lipophilic molecule with a relatively low melting point. When you generate supersaturation (either by cooling or adding an anti-solvent), the chemical potential difference drives the system into a metastable liquid-liquid phase separation region before the activation energy for solid nucleation can be overcome[1]. The solution separates into a solute-rich "oil" phase and a solute-poor continuous phase.
This is catastrophic for purity because the solute-rich oil phase acts as a highly effective solvent sink, trapping unreacted starting materials and byproducts[2]. Furthermore, nucleation from an oiled-out state typically results in severe agglomeration and solvent entrapment[3].
The Solution:
Do not rely on empirical solvent screening. You must map the binodal (LLPS) boundary using in-line Process Analytical Technology (PAT) such as a turbidity sensor or Focused Beam Reflectance Measurement (FBRM)[4]. Once mapped, implement a seeded anti-solvent crystallization strategy that maintains the supersaturation trajectory strictly within the metastable zone, allowing crystal growth to consume supersaturation before the LLPS boundary is ever crossed[5]. (See the self-validating protocol below).
Q2: I am detecting a des-bromo impurity in my isolated crystals. How is this forming and how can I purge it?
The Causality:
The des-bromo impurity (N-(cyclobutylmethyl)-2-methylaniline) is the result of competitive hydrodehalogenation. The C-Br bond in your starting material is highly susceptible to oxidative addition by transition metals. If you are performing the reductive amination using hydrogen gas and a Palladium on Carbon (Pd/C) catalyst, the catalyst will aggressively cleave the aryl bromide[6].
Purging this impurity via standard cooling crystallization is notoriously difficult. Because the des-bromo analog shares the exact same core geometry and hydrogen-bonding motifs as your target API, it readily forms a solid solution (co-crystallizes) within the target crystal lattice.
The Solution:
Upstream Prevention: Switch to a milder hydride donor, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), in a weakly acidic medium. This selectively reduces the intermediate iminium ion without interacting with the aryl halide.
Downstream Mitigation: If the impurity is already present, derivatize the free base amine into a highly crystalline salt (e.g., Hydrochloride or Tosylate). Salt formation fundamentally alters the crystal lattice thermodynamics, often breaking the solid solution and differentiating the solubility profiles of the two species.
Q3: How do I remove the over-alkylated impurity?
The Causality:
The N,N-bis(cyclobutylmethyl)-5-bromo-2-methylaniline impurity forms when excess cyclobutanecarbaldehyde is used, or reaction times are unnecessarily prolonged.
The Solution:
Unlike the target API, the bis-alkylated impurity lacks a secondary amine N-H bond, meaning it cannot participate in the same hydrogen-bonding network during crystallization. Furthermore, the addition of a second cyclobutylmethyl group makes it extremely lipophilic. It typically remains highly soluble in the mother liquor. A simple displacement wash of the final wet cake with a cold, non-polar solvent (like heptane) will efficiently purge this impurity.
Quantitative Data: Impurity Profiles and Crystallization Impact
Understanding the physicochemical properties of your impurities is critical for designing a logical purge strategy.
Impurity
Causality / Origin
Relative Lipophilicity (Estimated LogP)
Purge Factor in Standard Cooling
Mitigation Strategy
Des-bromo aniline
Dehalogenation during reductive amination
~2.8 (Lower than API)
< 1.5 (Co-crystallizes)
Modify catalyst / Salt formation
Bis-alkylated aniline
Over-alkylation (excess aldehyde)
~5.2 (Highly lipophilic)
> 10 (Stays in mother liquor)
Non-polar solvent wash (Heptane)
Unreacted starting material
Incomplete conversion
~2.5 (Lower than API)
~ 5.0
Acidic aqueous wash prior to crystallization
Target API
N/A
~3.9
N/A
Seeded anti-solvent crystallization
Visualizing the Workflows
Reaction pathways illustrating the formation of the target API and its primary structural impurities.
Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) using PAT and seeding.
Self-Validating Protocol: Seeded Anti-Solvent Crystallization to Bypass LLPS
Objective: Isolate 5-bromo-N-(cyclobutylmethyl)-2-methylaniline while preventing oiling out and rejecting structural impurities.
Step 1: Dissolution & Baseline Establishment
Action: Dissolve the crude API in Isopropanol (IPA) at 50 °C to achieve a concentration of 150 mg/mL.
Causality: IPA provides high solubility at elevated temperatures while remaining completely miscible with the water anti-solvent.
Validation: Insert an in-line turbidity sensor or FBRM probe. Turbidity must remain <5 NTU, confirming complete dissolution and the absence of pre-existing LLPS[4].
Step 2: Anti-Solvent Addition (Phase 1)
Action: Dose Water (anti-solvent) at a controlled rate of 0.1 mL/min until the solution reaches a supersaturation ratio (S) of ~1.2.
Causality: Slow addition prevents local supersaturation spikes that could prematurely trigger spinodal decomposition (oiling out)[5].
Validation: Monitor the PAT probe. The system must remain in the clear metastable zone without a spike in chord counts or turbidity.
Step 3: Seeding
Action: Introduce 1-2 wt% of highly pure, crystalline 5-bromo-N-(cyclobutylmethyl)-2-methylaniline seeds (pre-milled to 20-50 µm). Hold the suspension isothermally for 60 minutes.
Causality: Seeding provides a low-energy surface for secondary nucleation. The isothermal hold allows crystal growth to consume supersaturation, effectively "pulling" the system away from the LLPS binodal boundary[1].
Step 4: Anti-Solvent Addition (Phase 2)
Action: Resume Water addition at 0.2 mL/min until the final IPA:Water ratio is 1:2 (v/v).
Validation: FBRM should show a steady increase in chord counts >50 µm (indicating crystal growth) without a sudden spike in 1-10 µm counts (which would indicate the formation of oil droplets)[4].
Step 5: Isolation & Displacement Wash
Action: Filter the slurry. Wash the wet cake first with cold IPA:Water (1:3 v/v), followed by a cold heptane displacement wash.
Causality: The heptane wash selectively solubilizes and purges the highly lipophilic bis-alkylated impurity without dissolving the target API crystals.
Resolving HPLC peak tailing for 5-bromo-N-(cyclobutylmethyl)-2-methylaniline samples
Topic: Troubleshooting Peak Tailing for 5-bromo-N-(cyclobutylmethyl)-2-methylaniline Frequently Asked Questions (FAQs) Q1: What is the most common cause of peak tailing for my 5-bromo-N-(cyclobutylmethyl)-2-methylaniline...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Troubleshooting Peak Tailing for 5-bromo-N-(cyclobutylmethyl)-2-methylaniline
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for my 5-bromo-N-(cyclobutylmethyl)-2-methylaniline sample?
The most frequent cause is a secondary ionic interaction between the analyte, which is a basic secondary amine, and acidic silanol groups present on the surface of standard silica-based reversed-phase columns (e.g., C18, C8).[1][2] At typical mobile phase pH values (between 3 and 7), the amine is protonated (carries a positive charge), and some surface silanols are deprotonated (carry a negative charge), leading to an ion-exchange interaction that delays a fraction of the analyte molecules and causes the characteristic peak tail.[3][4]
Q2: I'm seeing peak tailing. What is the first and simplest adjustment I should try?
The simplest and often most effective initial step is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.0 using an acid modifier like formic acid or trifluoroacetic acid (TFA) will protonate the surface silanols, neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated analyte.[4][5][6]
Q3: My method is already at a low pH, but I still see tailing. What's next?
If low pH alone is insufficient, the next step is to introduce a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.05-0.1%).[6] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[1] Alternatively, increasing the buffer concentration (e.g., from 10 mM to 30-50 mM) can also help mask these secondary interactions.[4][7]
Q4: Could my column be the problem?
Yes. Older columns or those based on lower-purity "Type A" silica have a higher population of active silanol groups.[6] If mobile phase adjustments do not resolve the issue, consider switching to a modern, high-purity, "Type B" silica column that is exhaustively end-capped.[1][5] End-capping chemically converts most of the residual silanols into less reactive groups, significantly reducing tailing for basic compounds.[3][8]
In-Depth Troubleshooting Guide
Understanding the Root Cause: The Silanol Interaction
Peak tailing for basic compounds like 5-bromo-N-(cyclobutylmethyl)-2-methylaniline in reversed-phase HPLC is primarily a chemical issue, not a mechanical one. The problem arises from multiple retention mechanisms occurring simultaneously. While the primary, desired mechanism is hydrophobic interaction with the C18 stationary phase, a secondary, undesirable mechanism involves strong ionic interactions with the underlying silica support.[9]
The secondary amine in your analyte is basic and will be protonated (R₃NH⁺) in moderately acidic to neutral mobile phases. The silica surface is populated with silanol groups (Si-OH), which are acidic.[1] At pH > 3, a fraction of these silanols deprotonate to form anionic sites (Si-O⁻).[8] The electrostatic attraction between the positively charged analyte and these negative sites creates a strong, secondary retention mechanism that leads to tailing.[4]
To efficiently diagnose and resolve peak tailing, follow a logical progression from simple mobile phase adjustments to hardware considerations. This workflow ensures that you address the most likely causes first, saving time and resources.
Caption: Systematic workflow for troubleshooting peak tailing.
Section 1: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.
pH Control
The goal of pH control is to alter the ionization state of either the analyte or the stationary phase to prevent the problematic ionic interaction.
Low pH (2.5 - 3.0): This is the most common strategy. At this pH, the concentration of hydrogen ions is high, which suppresses the ionization of the acidic silanol groups (Si-O⁻ + H⁺ → Si-OH).[5][6] The silanol surface becomes largely neutral, eliminating the electrostatic attraction. Your basic analyte will be fully protonated (positively charged), but without a negative site to interact with, peak shape improves dramatically.
High pH (> 8): An alternative is to operate at a pH approximately 2 units above the pKa of the analyte. This neutralizes the analyte itself (R₃NH⁺ → R₃N + H⁺), preventing any ionic interaction. However, this approach requires specialized pH-stable columns (e.g., hybrid or polymer-based), as traditional silica dissolves at pH > 8, leading to rapid column degradation.[10][11]
Buffer Selection and Concentration
A buffer is essential to maintain a constant and reproducible pH throughout the analysis.[7]
Buffer pKa: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[7] For a target pH of 2.8, a phosphate buffer (pKa1 ≈ 2.1) is an excellent choice.
Buffer Concentration: A typical starting concentration is 10-20 mM. If tailing persists at low pH, increasing the buffer concentration to 30-50 mM can improve peak shape.[10] The higher concentration of buffer ions can help to shield the residual ionized silanols, reducing their interaction with the analyte.[4]
Mobile Phase Additives (Competing Bases)
If pH and buffer adjustments are not entirely successful, a "silanol suppressor" or "competing base" like triethylamine (TEA) can be added.
Mechanism: TEA is a small amine that, when added to the mobile phase at a low concentration (e.g., 5 mM or ~0.05% v/v), acts as a sacrificial base.[6] It has a strong affinity for the acidic silanol sites and effectively "caps" them, preventing the larger analyte molecule from interacting.[1]
Caution: While effective, TEA can shorten column lifetime over extended use and may interfere with mass spectrometry (MS) detection due to ion suppression.[6] It is best used for UV-based detection methods.
Summary of Mobile Phase Strategies
Strategy
Mechanism
Target Analyte State
Target Silanol State
Typical Concentration
Peak Asymmetry (Expected)
Low pH
Suppress silanol ionization
Cationic (R₃NH⁺)
Neutral (Si-OH)
0.1% Formic/TFA
1.1 - 1.5
Increased Buffer
Mask residual silanol sites
Cationic (R₃NH⁺)
Mostly Neutral
30 - 50 mM
1.0 - 1.3
Competing Base
Block silanol sites
Cationic (R₃NH⁺)
Neutral (Shielded)
0.05 - 0.1% TEA
1.0 - 1.2
High pH
Neutralize analyte
Neutral (R₃N)
Anionic (Si-O⁻)
pH > pKa + 1.5
1.0 - 1.2
Section 2: Stationary Phase (Column) Selection
The choice of HPLC column is critical. Modern advancements in silica manufacturing and bonding chemistry have produced columns specifically designed to minimize peak tailing for basic compounds.
High-Purity, End-Capped Silica: Always choose columns packed with high-purity ("Type B") silica with minimal metal contamination.[4][12] Furthermore, select a column that is described as "fully end-capped" or "exhaustively end-capped." End-capping is a secondary chemical process that covers many of the remaining silanol groups with a small, non-polar cap (like a trimethylsilyl group), making the surface more inert.[3][5]
Alternative Stationary Phases: If tailing persists even on a high-quality C18 column, consider a different stationary phase chemistry.
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the silica surface, improving peak shape for bases without the need for additives like TEA.
Pentafluorophenyl (PFP) Phases: PFP columns offer alternative selectivity and are known to provide excellent peak shape for halogenated and polar compounds, making them a potential choice for 5-bromo-N-(cyclobutylmethyl)-2-methylaniline.[13]
Section 3: System & Sample Considerations
While less common, system and sample preparation issues can also contribute to peak tailing.
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing. Ensure you are using minimal lengths of narrow-bore (e.g., 0.005" ID) tubing.[8]
Column Voids: A void or channel at the head of the column can disrupt the sample band and cause severe tailing. This can be diagnosed by reversing and flushing the column (if permitted by the manufacturer) or by replacing it.[5]
Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile) can cause peak distortion, including tailing. Ideally, the sample should be dissolved in the initial mobile phase composition.[14]
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
Prepare Aqueous Stock Solutions:
Mobile Phase A1 (Control): Your current aqueous mobile phase.
Mobile Phase A2 (pH ~2.8): Prepare HPLC-grade water. For every 1000 mL, add 1.0 mL of formic acid (0.1%).
Mobile Phase A3 (pH ~2.5): Prepare HPLC-grade water. For every 1000 mL, add 1.0 mL of trifluoroacetic acid (0.1%).
Prepare Organic Mobile Phase (Mobile Phase B): Use HPLC-grade acetonitrile or methanol.
Equilibrate the System:
Begin with your standard gradient conditions using Mobile Phase A1 and B. Inject your standard and record the chromatogram, noting the peak asymmetry.
Thoroughly flush the system with the A2/B mixture (at least 10 column volumes).
Equilibrate the column at the initial gradient conditions.
Analyze Sample with A2: Inject the same standard. Record the chromatogram and compare the peak asymmetry to the control.
Analyze Sample with A3: Repeat the flush, equilibration, and analysis steps using Mobile Phase A3.
Compare Results: Evaluate the peak shape from all three conditions to determine the optimal pH.
Protocol 2: Evaluating the Effect of a Competing Base (TEA)
Select Best Aqueous Phase: Use the optimal aqueous mobile phase identified in Protocol 1 (e.g., 0.1% Formic Acid in Water).
Prepare Modified Aqueous Phase: To 1000 mL of your selected aqueous phase, add 0.5 mL of triethylamine (TEA) for a 0.05% concentration. Mix thoroughly.
Equilibrate the System:
Run your standard using the unmodified aqueous phase and record the chromatogram.
Thoroughly flush the system with the TEA-modified aqueous phase/organic mixture (at least 10-15 column volumes).
Equilibrate the column at the initial gradient conditions.
Analyze Sample: Inject the same standard. Record the chromatogram.
Compare Results: Compare the peak asymmetry with and without TEA. A significant improvement (As approaching 1.0) indicates a strong interaction with residual silanols was the primary issue.
Phenomenex. (n.d.). HPLC Tech Tip: The Effect of Gradient on Buffers. Retrieved from Phenomenex website. [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website. [Link]
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. [Link]
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from LCGC International website. [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
PanReac AppliChem. (n.d.).
Regis Technologies, Inc. (n.d.). Ion Pairing Reagents and Buffers.
MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from MicroSolv website. [Link]
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
Fisher Scientific. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column.
Kromasil. (n.d.). RP-Chromatography at elevated pH.
Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from Veeprho website. [Link]
Zhang, K., & Liu, X. (2016). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Journal of AOAC International, 99(1), 45-57. [Link]
Overcoming steric hindrance in N-alkylation to form 5-bromo-N-(cyclobutylmethyl)-2-methylaniline
Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are tac...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are tackling the challenging N-alkylation of the sterically hindered substrate, 5-bromo-2-methylaniline, with a bulky electrophile, cyclobutylmethyl bromide. Our goal is to provide in-depth, field-proven insights and practical solutions to overcome common experimental hurdles.
The synthesis of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline presents a classic case of steric hindrance. The ortho-methyl group on the aniline ring and the bulky cyclobutylmethyl group on the electrophile impede the ideal orbital overlap required for a standard SN2 reaction, often leading to low yields or complete reaction failure. This guide explores robust alternative strategies and provides detailed troubleshooting protocols to ensure your success.
Troubleshooting Guide: Diagnosing and Solving N-Alkylation Failures
Low or no yield is a common starting point for this synthesis. The following diagnostic workflow is designed to systematically identify and resolve the root cause of the issue.
Caption: Troubleshooting workflow for hindered N-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is the direct N-alkylation of 5-bromo-2-methylaniline with cyclobutylmethyl bromide so difficult?
A1: The primary obstacle is severe steric hindrance.[1][2] This challenge arises from two sources:
Substrate Hindrance: The methyl group at the ortho- (C2) position of the aniline physically blocks the nitrogen's lone pair of electrons, making it difficult for the electrophile to approach for a nucleophilic attack.[1]
Electrophile Hindrance: The cyclobutylmethyl group is a bulky, non-planar substituent. The approach to the electrophilic carbon is sterically congested, further reducing the likelihood of a successful SN2 collision.
This combined steric clash dramatically increases the activation energy for the reaction, making standard N-alkylation conditions ineffective.
Q2: What are the most effective alternative strategies to overcome this steric barrier?
A2: When direct alkylation fails, more robust and specialized methods are required. The two most effective strategies for this transformation are Reductive Amination and Buchwald-Hartwig Amination.
Caption: Alternative strategies for synthesizing hindered anilines.
Q3: Which method should I try first?
A3:Reductive amination is often the best first choice. It is a robust, high-yielding, and operationally simple method for preparing sterically hindered secondary amines.[3][4] This method circumvents the difficult SN2 step by first forming a C=N double bond (imine), which is then easily reduced. The reagents are readily available, and the reaction conditions are generally mild.
Buchwald-Hartwig amination is an extremely powerful but more complex alternative.[5][6] It requires an air-sensitive palladium catalyst, specialized bulky phosphine ligands, and strictly anhydrous/anaerobic conditions.[5] This method is an excellent second choice if reductive amination fails or if the required aldehyde is not available.
Q4: How can I minimize side reactions like dialkylation?
A4: Dialkylation is less of a concern when synthesizing a secondary amine from a primary amine. However, if over-alkylation to a tertiary amine becomes an issue, especially in direct alkylation attempts, several steps can be taken:
Control Stoichiometry: Use only a slight excess (1.0 to 1.1 equivalents) of the alkylating agent.[1]
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, favoring mono-alkylation.[5]
Method Selection: Reductive amination is inherently selective for mono-alkylation, as the secondary amine product is generally less reactive towards further condensation with the aldehyde than the starting primary amine.[7]
Experimental Protocols & Data
The following protocols are provided as robust starting points for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.
Method 1: Reductive Amination (Recommended)
This one-pot procedure is highly effective for coupling sterically hindered anilines and aldehydes.[3][4] It proceeds via the formation of an imine intermediate, which is reduced in situ.
Step-by-Step Protocol:
Reaction Setup: To a round-bottom flask, add 5-bromo-2-methylaniline (1.0 eq) and cyclobutanecarboxaldehyde (1.1 eq). Dissolve the components in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS until the starting aniline is consumed.
Reduction: Cool the mixture in an ice bath to 0-5 °C. Slowly and portion-wise, add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
Safety Note: NaBH₃CN is toxic and can release HCN gas upon strong acidification. Ensure the reaction is performed in a well-ventilated fume hood.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the imine intermediate is fully consumed as monitored by TLC/LC-MS.
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds with challenging substrates.[5][6] Success is highly dependent on the choice of ligand and the exclusion of air and moisture.
Step-by-Step Protocol:
Inert Atmosphere Setup: All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 eq) to an oven-dried reaction vessel with a stir bar.
Reagent Addition: In the glovebox, add 5-bromo-2-methylaniline (1.2 eq) and the alkylating agent (cyclobutylmethyl bromide or, preferably, the more reactive cyclobutylmethyl triflate, 1.0 eq).
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture in an oil bath to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Summary: Comparison of Synthetic Strategies
Strategy
Pros
Cons
Key Reagents
Typical Conditions
Direct Alkylation
Atom economical, simple reagents.
Often fails with hindered substrates, risk of side reactions.
Technical Support Center: Flash Chromatography Purification of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline
Welcome to the technical support center for the purification of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during flash chromatography purification of this and structurally similar compounds.
I. Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the flash chromatography of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline.
Question: My product is showing significant peak tailing on a standard silica gel column. What is causing this, and how can I fix it?
Answer:
Peak tailing with amine-containing compounds like 5-bromo-N-(cyclobutylmethyl)-2-methylaniline on silica gel is a classic problem rooted in the chemistry of the stationary phase.[1][2][3]
Causality: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of your aniline can engage in a strong secondary acid-base interaction with these silanols. This interaction is stronger than the normal partitioning between the mobile and stationary phases, causing a portion of the molecules to lag behind the main band, resulting in a tailed peak.[2][3] This can lead to poor resolution from impurities and lower purity of collected fractions.
Solutions & Rationale:
Mobile Phase Modification (The Quick Fix): The most common and immediate solution is to add a small amount of a basic modifier to your mobile phase.[1][2][3][4]
Protocol: Add 0.1-1% triethylamine (TEA) or a similar volatile base (like diethylamine or a 2M solution of ammonia in methanol) to your solvent system (e.g., hexane/ethyl acetate).[3][4]
Mechanism: The added TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[2][3] This allows your aniline to elute based on polarity with minimal secondary interactions, resulting in a more symmetrical peak shape.
Stationary Phase Selection (The Robust Solution): If peak tailing persists or if your compound is particularly sensitive, changing the stationary phase is a highly effective strategy.
Recommendation: Use an amine-functionalized silica gel column.[1][5]
Mechanism: These columns have an amine-based functional group bonded to the silica surface. This creates a basic surface environment that repels basic compounds, preventing the problematic acid-base interactions.[3][5] This often allows for purification with simpler, neutral solvent systems like hexane/ethyl acetate, eliminating the need for basic additives.[3][5]
Question: I am struggling to separate my target compound from a closely-eluting, non-polar impurity. How can I improve the resolution?
Answer:
Achieving separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system.
Causality: Poor resolution between two compounds means their partitioning between the stationary and mobile phases is too similar under the current conditions. To improve this, you need to alter the solvent system to exploit more subtle differences in their chemical properties.
Solutions & Rationale:
Solvent System Optimization: The standard hexane/ethyl acetate system is a good starting point, but other solvents can offer different selectivities.
Protocol:
TLC Analysis: Perform Thin Layer Chromatography (TLC) screens with different solvent systems. A good practice is to aim for a target compound Rf value between 0.15 and 0.35 for optimal transfer to a flash system.[6]
Alternative Solvents: Test solvent systems that introduce different types of intermolecular interactions. For instance, replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol. A common system for amines is a DCM/Methanol gradient.[1][4] Toluene can also be used as a non-polar component instead of hexane to introduce aromatic pi-pi interactions, which might differentiate your aniline from a saturated impurity.
Data-Driven Gradient Design: Modern flash chromatography systems have software that can convert TLC Rf values into an optimized gradient.[7][8] By running two different TLCs (e.g., 10% EtOAc/hexane and 20% EtOAc/hexane) and inputting the Rf values, the system can automatically generate a gradient designed to maximize resolution.[8]
Gradient Shape Manipulation:
Isocratic Hold: If you know the approximate elution point of your compound and the impurity, you can program an isocratic hold (a period of constant solvent composition) in that region of the gradient. This can often improve separation between closely eluting peaks.
Shallow Gradient: A slower, more shallow gradient over the elution window of interest increases the number of column volumes of solvent used to separate the compounds, which can significantly enhance resolution.
Question: My purified compound is a dark oil, but the starting material was a light yellow. What happened during purification, and can I prevent it?
Answer:
The darkening of anilines upon purification is a frequent issue, typically caused by oxidation.[9]
Causality: Anilines, particularly electron-rich ones, are susceptible to air oxidation, which can be accelerated by exposure to the slightly acidic silica gel surface and light.[9] This process forms highly colored, often polymeric, impurities.
Solutions & Rationale:
Inert Atmosphere: Minimize air exposure throughout the process. Purge your column and solvents with an inert gas like nitrogen or argon before use.[9] Collect fractions under a blanket of inert gas if possible.
Deactivate Silica: If you must use standard silica, adding triethylamine to the mobile phase not only improves peak shape but also neutralizes the acidic sites that can catalyze oxidation.[3][9]
Speed: Flash chromatography's speed is an advantage here.[10] The shorter the contact time between your compound and the silica gel, the lower the chance of degradation.[10]
Post-Purification Treatment: If the purified compound is still discolored, it can sometimes be decolorized by dissolving it in a suitable solvent and treating it with a small amount of activated charcoal, followed by hot filtration.[9][11] However, prevention during chromatography is always the better approach.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline on silica gel?
A1: A standard and effective starting point is a hexane and ethyl acetate gradient.[4] Begin with a TLC analysis to determine the optimal polarity range. Good starting points for TLC scouting are 5%, 10%, and 20% ethyl acetate in hexane.[4] For this specific molecule, which has moderate polarity, a gradient of 5% to 30% ethyl acetate in hexane is a logical starting point for the flash purification. Given its amine nature, the addition of 0.1-0.5% triethylamine to the mobile phase is highly recommended to prevent peak tailing.[1][4]
Q2: Can I use reversed-phase flash chromatography for this compound?
A2: Yes, reversed-phase chromatography is a viable and sometimes superior option, especially for polar amines.[1][2] In reversed-phase (e.g., using a C18-functionalized silica column), the elution order is inverted, with non-polar compounds eluting last.
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol.[2]
pH Modification: For basic compounds like your aniline, it is advantageous to operate at a high pH (e.g., by adding 0.1% TEA or ammonium hydroxide).[2] At high pH, the amine is in its neutral, free-base form, making it more hydrophobic and thus more retained on the C18 column, which often leads to better separation.[2] Buffers like ammonium acetate can also be used to improve peak shape.[12]
Q3: How do I translate my TLC results into a flash chromatography method?
A3: The relationship between the TLC Retention Factor (Rf) and the column volumes (CV) required for elution in flash chromatography is approximately CV = 1/Rf .[5][6]
Practical Application:
Develop a TLC solvent system where your target compound has an Rf value between 0.15 and 0.35.[6]
An Rf of 0.2, for example, suggests the compound will elute in about 1 / 0.2 = 5 column volumes.
Use this information to set up your gradient. Most automated flash systems have built-in algorithms that will create a linear or step gradient around this elution point based on the Rf values you provide.[6][7][8]
Q4: What is the difference between using a linear gradient and a step gradient?
A4: Both are methods of increasing the mobile phase polarity over time, but they do so differently, offering distinct advantages.
Linear Gradient: The concentration of the strong solvent increases gradually and continuously over time.[13] This is the most common method for purifying unknown mixtures or when little is known about the separation, as it provides good resolution for a wide range of compounds.[13]
Step Gradient: The strong solvent concentration changes abruptly at predetermined points.[13] This method is very efficient for known separations. You can use a low-polarity solvent to wash off non-polar impurities, then "step" up the polarity to quickly elute your target compound, and then step up again to wash off highly polar impurities. This can significantly reduce run time and solvent consumption.[13]
III. Experimental Protocols & Data
Protocol 1: TLC Method Development
Preparation: Prepare three separate developing chambers with the following solvent systems:
System A: 95:5 Hexane / Ethyl Acetate (+ 0.5% Triethylamine)
System B: 90:10 Hexane / Ethyl Acetate (+ 0.5% Triethylamine)
System C: 80:20 Hexane / Ethyl Acetate (+ 0.5% Triethylamine)
Spotting: Dissolve a small amount of your crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto three separate silica gel TLC plates.
Development: Place one plate in each chamber and allow the solvent front to travel to about 1 cm from the top of the plate.
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).
Analysis: Calculate the Rf value for your target compound in each system. Choose the system that gives an Rf value between 0.15 and 0.35 for the flash purification.[6]
Column Selection: Based on the sample mass, select an appropriately sized normal-phase silica gel cartridge.
Sample Loading: Dissolve the crude 5-bromo-N-(cyclobutylmethyl)-2-methylaniline in a minimal volume of dichloromethane. Alternatively, for less soluble samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
Comparing 5-bromo-N-(cyclobutylmethyl)-2-methylaniline vs 4-bromo isomers in reactivity
An In-Depth Guide to the Comparative Reactivity of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline and its 4-bromo Isomer A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals In th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Comparative Reactivity of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline and its 4-bromo Isomer
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Substituted anilines, particularly halogenated derivatives, serve as versatile building blocks, offering multiple vectors for diversification. This guide provides a detailed comparative analysis of the reactivity of two closely related isomers: 5-bromo-N-(cyclobutylmethyl)-2-methylaniline and 4-bromo-N-(cyclobutylmethyl)-2-methylaniline.
Understanding the nuanced differences in their chemical behavior is critical for efficient synthesis planning, catalyst selection, and reaction optimization. We will dissect the electronic and steric factors governing their reactivity and provide field-proven insights into their performance in key synthetic transformations, supported by established chemical principles and representative experimental protocols.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of an aromatic compound is fundamentally dictated by the interplay of electronic and steric effects imparted by its substituents. The amino group (-NHR) is a powerful activating group due to its positive mesomeric effect (+M), donating electron density into the ring and directing electrophiles to the ortho and para positions. The methyl group (-CH₃) is a weak activator through inductive effects (+I) and hyperconjugation. Conversely, the bromine atom (-Br) is a deactivating group due to its strong negative inductive effect (-I) but is also ortho-, para-directing because of a weaker positive mesomeric effect (+M).[1]
Let's analyze how these effects manifest in our two isomers of interest.
Caption: Molecular structures of the 5-bromo and 4-bromo isomers.
Electronic Effects: The powerful activating amino group is meta to the bromine atom. This placement means the strong electron-donating resonance of the amine does not directly oppose the electronic effects at the C-Br bond. The C-Br bond is, however, para to the weakly activating methyl group.
Steric Effects: The C-Br bond at position 5 is relatively unhindered, flanked by hydrogen atoms at positions 4 and 6.
Electronic Effects: The activating amino group is ortho to the bromine atom. Its electron-donating effect is strongly felt at the site of the C-Br bond.
Steric Effects: The C-Br bond at position 4 is significantly influenced by steric hindrance. It is positioned between a hydrogen atom (at C5) and, crucially, the bulky N-(cyclobutylmethyl)amino group at the ortho position (C1). This steric crowding is a dominant factor in reactions involving the C-Br bond.[2]
Comparative Reactivity in Key Transformations
The structural differences outlined above lead to predictable and significant disparities in reactivity, particularly in modern cross-coupling reactions.
These reactions are paramount for C-C and C-N bond formation and are perhaps the most relevant transformations for these substrates in drug discovery programs.[3][4] The critical, rate-determining step for aryl bromides is typically the oxidative addition of the C-Br bond to the Pd(0) catalyst.
Caption: Deciding factors for cross-coupling reactivity of the bromoaniline isomers.
Analysis:
5-Bromo Isomer: The low steric hindrance around the C-Br bond allows for facile approach and oxidative addition by the palladium catalyst. This isomer is expected to be significantly more reactive.
4-Bromo Isomer: The bulky ortho-amino group acts as a steric shield, impeding the palladium catalyst's access to the C-Br bond. This steric clash drastically slows the oxidative addition step. While methods for coupling unprotected ortho-bromoanilines exist, they often require specialized, sterically demanding ligands (e.g., Buchwald ligands like XPhos) and more forcing conditions to achieve good yields.[5][6][7]
In EAS reactions (e.g., nitration, further halogenation), the incoming electrophile will be directed by the combined influence of the existing substituents, with the most powerful activating group, the amine, having the dominant say.[1][8]
Analysis:
5-Bromo Isomer: The amine group directs ortho and para. The ortho position (C6) is sterically hindered by both the amine and the adjacent methyl group. The para position (C4) is sterically accessible. Therefore, electrophilic substitution is strongly favored at the C4 position .
4-Bromo Isomer: The amine group directs to the ortho (C2, C6) and para (C4) positions. The C2 position is blocked by the methyl group, and the C4 position is blocked by the bromine atom. The C6 position is the only activated and unblocked site, making it the primary target for electrophiles.
Predicted Reactivity: The overall rate of EAS depends on the net activation of the ring. Both isomers are highly activated. The key difference is not in overall rate but in regioselectivity , with each isomer offering a distinct and predictable site for further functionalization.
Oxidation
Oxidation of substituted anilines can occur at the nitrogen atom or on the ring, often leading to the formation of azo compounds or quinone-like structures.[9][10] The reaction rate is sensitive to the electron density of the aniline. Correlation of oxidation rates with Hammett substituent constants suggests that electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down.[11][12]
Analysis:
5-Bromo Isomer: The bromine atom is meta to the amine. Its electron-withdrawing inductive (-I) effect on the nitrogen is attenuated by distance.
4-Bromo Isomer: The bromine atom is ortho to the amine. Its -I effect is exerted more strongly on the adjacent amino group, slightly reducing its electron density and nucleophilicity.
Predicted Reactivity: The 4-bromo isomer, with its nitrogen atom being slightly more electron-deficient, is predicted to be marginally less reactive towards oxidation compared to the 5-bromo isomer.
Summary of Predicted Performance
The following table summarizes the predicted reactivity based on established chemical principles.
Reaction Type
5-bromo-N-(cyclobutylmethyl)-2-methylaniline
4-bromo-N-(cyclobutylmethyl)-2-methylaniline
Rationale
Pd Cross-Coupling
Highly Reactive
Significantly Less Reactive
Steric hindrance from the ortho-amino group in the 4-bromo isomer impedes oxidative addition.
Electrophilic Subst.
High; Selective for C4
High; Selective for C6
The powerful directing effect of the amine group dictates regioselectivity at the most accessible activated position.
Oxidation
More Reactive
Less Reactive
The stronger inductive electron-withdrawal by the ortho-bromo group in the 4-bromo isomer slightly deactivates the amine.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for challenging, unprotected bromoanilines and can be used as a foundation for coupling both isomers with an arylboronic acid.[13]
Personal protective equipment for handling 5-bromo-N-(cyclobutylmethyl)-2-methylaniline
Handling novel halogenated secondary anilines like 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (CAS: 1482633-72-6[1]) requires a rigorous, mechanistic approach to laboratory safety. As an application scientist, I emphas...
Author: BenchChem Technical Support Team. Date: April 2026
Handling novel halogenated secondary anilines like 5-bromo-N-(cyclobutylmethyl)-2-methylaniline (CAS: 1482633-72-6[1]) requires a rigorous, mechanistic approach to laboratory safety. As an application scientist, I emphasize that safety protocols cannot be merely memorized; they must be understood. This guide provides the definitive operational and logistical framework for handling this specific compound, ensuring both scientific integrity and personnel safety.
The Mechanistic Hazard: Causality in Toxicity
To design a self-validating safety system, we must first understand the molecular behavior of the threat. This molecule combines an aniline core with a bulky, lipophilic cyclobutylmethyl group and a bromine substituent.
The Dermal Penetration Risk: The cyclobutylmethyl group significantly increases the molecule's lipid solubility. This lipophilicity enhances its ability to rapidly penetrate the stratum corneum (the outermost dermal layer) upon contact, making skin absorption a primary and highly dangerous route of exposure[2][3].
Methemoglobinemia: The primary acute systemic hazard of aniline derivatives is methemoglobinemia[4]. When absorbed via the skin, inhalation, or ingestion, aniline is not directly toxic. Instead, it undergoes hepatic N-hydroxylation via CYP450 enzymes to form active N-phenylhydroxylamine metabolites[2]. These metabolites enter red blood cells and oxidize the ferrous iron (Fe²⁺) within hemoglobin to the ferric state (Fe³⁺)[2]. This structural change prevents hemoglobin from binding and transporting oxygen, leading to cellular hypoxia, cyanosis (blueish skin), dizziness, and in severe cases, cardiopulmonary collapse[2][4].
Personal Protective Equipment (PPE) Matrix
Because of the severe consequences of dermal and inhalation exposure, standard laboratory PPE is insufficient. The following matrix outlines the required defenses based on chemical permeation data and guidelines from the National Research Council's Prudent Practices in the Laboratory[5][6].
Standard nitrile gloves offer poor resistance to aniline permeation. Butyl rubber provides superior breakthrough times for lipophilic aromatic amines.
Eye/Face Protection
ANSI Z87.1 splash-proof chemical goggles; add a full face shield for liquid transfers >50 mL.
Prevents ocular absorption and mucosal irritation. Aniline derivatives are severe eye irritants[2][3].
Body Protection
Flame-resistant (FR) lab coat or Tyvek suit, plus a chemical-resistant apron (polyethylene).
Prevents bulk liquid absorption through standard cotton clothing, which acts as a wick against the skin, accelerating dermal dosing[3].
Respiratory
Handled strictly inside a certified chemical fume hood (face velocity 80–120 fpm).
Aniline vapors are rapidly absorbed into the bloodstream. OSHA sets the Permissible Exposure Limit (PEL) for aniline at a stringent 5 ppm (with a skin notation)[3][4][7].
Standard Operating Procedure: Handling & Reaction Setup
This step-by-step methodology ensures operational integrity and minimizes exposure risks during synthesis, weighing, or assay preparation.
Step 1: Pre-Operational Verification
Verify the fume hood continuous flow monitor is operational and reads a minimum face velocity of 100 feet per minute (fpm).
Clear the hood of unnecessary clutter to maintain laminar airflow and prevent vapor pooling.
Don all required PPE (Butyl rubber outer gloves over nitrile inner gloves, goggles, lab coat) before opening the chemical container[6].
Step 2: Weighing and Transfer
Place the chemical container inside secondary containment (e.g., a polyethylene tray) within the fume hood to catch any immediate spills.
Use an anti-static weighing spatula. Do not weigh this compound on an open benchtop analytical balance. If precise weighing is required, use a draft-shielded balance inside a ventilated enclosure.
Transfer the required mass into a pre-tared, sealable reaction vessel (e.g., a septum-capped vial or round-bottom flask).
Seal the vessel tightly before removing it from the weighing area.
Step 3: Solution Preparation & Reaction Execution
When adding solvents (e.g., dichloromethane, DMF), use a syringe or cannula transfer through the septum to minimize vapor release.
Maintain the reaction under an inert atmosphere (Nitrogen or Argon) if elevated temperatures are required. Heating increases the vapor pressure of the aniline derivative, exponentially increasing inhalation risk.
Step 4: Decontamination and Disposal Plan
Spill Response: In the event of a minor spill inside the hood, immediately cover with a compatible absorbent (e.g., vermiculite or a commercial spill pad). Do NOT sweep dry powders, as this generates inhalable dust.
Surface Decontamination (Chemical Quenching): Wash the contaminated surface with a 5% acetic acid solution. Causality: Aniline derivatives are weak bases. Protonating the amine forms the anilinium salt, which drastically increases its aqueous solubility, allowing it to be safely wiped up with water rather than smearing a lipophilic oil with organic solvents. Follow with copious amounts of soap and water.
Waste Segregation: Collect all contaminated consumables (pipette tips, wipes, outer gloves) in a designated, clearly labeled "Halogenated Toxic Organic Waste" container. Do not mix with general solvent waste[5][8].
Operational Workflow & Incident Response
Logical workflow for handling, exposure pathways, and incident response for halogenated anilines.
References
Aniline | ToxFAQs™ | ATSDR. Centers for Disease Control and Prevention (CDC). Available at:[Link]
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. Centers for Disease Control and Prevention (CDC). Available at:[Link]
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council; Google Books.
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) - NIH. Available at:[Link]
1988 OSHA PEL Project - Aniline | NIOSH. Centers for Disease Control and Prevention (CDC) Archive. Available at:[Link]